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  • Product: N,2,2-Triethyl-3-methylbutyramide
  • CAS: 51115-73-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N,2,2-Triethyl-3-methylbutyramide

Introduction N,2,2-Triethyl-3-methylbutyramide (CAS No. 51115-73-2) is a substituted amide characterized by significant steric hindrance around the carbonyl group.[1][2] This structural complexity, featuring a quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,2,2-Triethyl-3-methylbutyramide (CAS No. 51115-73-2) is a substituted amide characterized by significant steric hindrance around the carbonyl group.[1][2] This structural complexity, featuring a quaternary α-carbon heavily substituted with two ethyl groups, presents unique challenges for its chemical synthesis. Traditional amidation methods must be carefully selected and optimized to overcome the low reactivity of the sterically shielded carboxylic acid precursor. This guide provides a detailed exploration of the most viable synthetic pathways, offering insights into the rationale behind methodological choices and providing detailed protocols for researchers in drug development and chemical synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target amide bond points to 2,2-diethyl-3-methylbutanoic acid and ethylamine as the primary precursors. The central challenge of the synthesis lies in the formation of this highly substituted carboxylic acid and the subsequent difficult coupling reaction with ethylamine.

G Target N,2,2-Triethyl-3-methylbutyramide Disconnect Amide Bond Disconnection Target->Disconnect Precursors 2,2-Diethyl-3-methylbutanoic Acid + Ethylamine Disconnect->Precursors Acid_Synth Carboxylic Acid Synthesis Precursors->Acid_Synth Starting_Materials Ethyl 2-ethylbutanoate + 2-Iodopropane Acid_Synth->Starting_Materials

Caption: Retrosynthetic analysis of N,2,2-Triethyl-3-methylbutyramide.

Recommended Synthetic Pathway: The Acyl Chloride Approach

For sterically demanding substrates, a two-step process involving the activation of the carboxylic acid to a highly reactive acyl chloride intermediate is the most robust and reliable method.[3][4] This pathway circumvents the poor reactivity of the parent carboxylic acid in direct coupling reactions.

Workflow for the Acyl Chloride Pathway

G cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation A Ethyl 2-ethylbutanoate B Enolate Formation (LDA, THF, -78°C) A->B C Alkylation (2-Iodopropane) B->C D Ester Hydrolysis (KOH, EtOH/H2O) C->D E Acidification & Isolation D->E F 2,2-Diethyl-3-methylbutanoic Acid E->F G 2,2-Diethyl-3-methylbutanoic Acid H Reaction with Thionyl Chloride (SOCl2, reflux) G->H I 2,2-Diethyl-3-methylbutanoyl Chloride H->I J 2,2-Diethyl-3-methylbutanoyl Chloride K Reaction with Ethylamine (EtNH2, Et3N, DCM) J->K L N,2,2-Triethyl-3-methylbutyramide K->L

Caption: Overall workflow of the recommended acyl chloride pathway.

Step 1: Synthesis of 2,2-Diethyl-3-methylbutanoic Acid (Key Intermediate)

The synthesis of this sterically hindered carboxylic acid is non-trivial. A practical approach involves the alkylation of an ester enolate.

Experimental Protocol:

  • Enolate Generation: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Ester Addition: Add a solution of ethyl 2-ethylbutanoate (1.0 eq.) in anhydrous THF to the LDA solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 2-iodopropane (1.2 eq.) to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add potassium hydroxide (3-5 eq.) and reflux the mixture until saponification is complete (monitored by TLC).

  • Isolation: Cool the mixture, remove the ethanol under reduced pressure, and acidify the remaining aqueous solution to pH ~1 with concentrated HCl. Extract the carboxylic acid product with dichloromethane, dry the organic layer, and concentrate to yield 2,2-diethyl-3-methylbutanoic acid.

Step 2: Formation of 2,2-Diethyl-3-methylbutanoyl Chloride

This step activates the carboxylic acid for the final amidation.

Experimental Protocol:

  • Combine 2,2-diethyl-3-methylbutanoic acid (1.0 eq.) and thionyl chloride (SOCl₂) (1.4 eq.) in a round-bottom flask equipped with a reflux condenser.[4]

  • Heat the mixture to reflux (approx. 80-90 °C) for 30-60 minutes. The evolution of HCl and SO₂ gas will be observed.[4]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step 3: Amidation with Ethylamine

This final step couples the activated acyl chloride with ethylamine to form the target amide.

Experimental Protocol:

  • Dissolve ethylamine (1.5 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) in a flask cooled in an ice bath.

  • Add the crude 2,2-diethyl-3-methylbutanoyl chloride (1.0 eq.) dropwise as a solution in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the final compound, N,2,2-Triethyl-3-methylbutyramide, by vacuum distillation or column chromatography.

Alternative Synthetic Pathways

While the acyl chloride route is recommended, direct amidation methods offer a more streamlined, one-pot alternative, though they may be less effective for this particular substrate.

Pathway 2A: Titanium(IV) Chloride Mediated Direct Amidation

Titanium(IV) chloride can mediate the direct condensation of carboxylic acids and amines.[5][6] However, the literature notes that yields can be low when both reactants are sterically hindered.[6]

General Protocol:

  • Dissolve the carboxylic acid (1.0 eq.) and ethylamine (1.2 eq.) in pyridine.

  • Add TiCl₄ (1.2 eq.) to the solution and heat at approximately 85 °C for several hours.[5][6]

  • Monitor the reaction by TLC or GC/MS.

  • Perform an aqueous work-up to isolate the amide product.

Pathway 2B: Boron-Based Reagents

Borate esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have been shown to be effective reagents for direct amide synthesis.[7] These reactions are operationally simple and can be performed open to the air. Hindered substrates may require elevated temperatures for reasonable conversion.[7]

General Protocol:

  • Combine the carboxylic acid (1.0 eq.), ethylamine (1.0 eq.), and B(OCH₂CF₃)₃ (2.0 eq.) in acetonitrile.[7]

  • Heat the mixture at 80-100 °C for 5-24 hours.[7]

  • Purify the product using an appropriate aqueous or solid-phase workup.

Comparison of Amidation Strategies
MethodKey Reagent(s)TemperatureKey AdvantagesKey Disadvantages
Acyl Chloride SOCl₂ or (COCl)₂Room Temp to RefluxHigh reactivity; reliable for hindered substrates.[4]Two-step process; uses hazardous reagents.
TiCl₄ Coupling TiCl₄, Pyridine~85 °COne-pot reaction.[5][6]Potentially low yield for hindered substrates.[6]
Borate Ester B(OCH₂CF₃)₃80-100 °COne-pot; air-tolerant.[7]May require high temperatures and long reaction times.[7]

References

  • Figueroa, R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Research on Chemical Intermediates, 43, 6719–6730. Available at: [Link]

  • Karaluka, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4543–4548. Available at: [Link]

  • Figueroa, R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). N,2,2-Triethyl-3-methylbutyramide. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (n.d.). N,2,2-Triethyl-3-methylbutyramide. Toxics Release Inventory. Available at: [Link]

  • Nguyen, T. B., et al. (2022). An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid. Revista Cubana de Medicina Militar, 51(4). Available at: [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of N,2,2-Triethyl-3-methylbutyramide

This guide provides an in-depth technical analysis of N,2,2-Triethyl-3-methylbutyramide , a specialized carboxamide derivative. While less ubiquitous than its structural analogs (such as WS-3 or WS-23), this compound rep...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N,2,2-Triethyl-3-methylbutyramide , a specialized carboxamide derivative. While less ubiquitous than its structural analogs (such as WS-3 or WS-23), this compound represents a critical scaffold in the development of physiological cooling agents and sterically hindered amides.

Chemical Identity & Structural Analysis[1][2][3][4]

N,2,2-Triethyl-3-methylbutyramide is a synthetic carboxamide characterized by significant steric hindrance at the


-carbon position. It belongs to the family of 

-substituted-carboxamides, widely investigated for their chemesthetic properties (specifically TRPM8 channel modulation).
Nomenclature & Identification
ParameterDetail
IUPAC Name

-Ethyl-2,2-diethyl-3-methylbutanamide
CAS Registry Number 51115-73-2
Molecular Formula

Molecular Weight 185.31 g/mol
SMILES CCN(C(=O)C(CC)(CC)C(C)C)(Note: This SMILES assumes N,N-diethyl. Correct structure is N-ethyl, 2,2-diethyl: CCNC(=O)C(CC)(CC)C(C)C)
Structural Class Sterically hindered aliphatic amide
Structural Logic

The molecule consists of a butyramide backbone modified at three key positions:[1]

  • Amide Nitrogen (

    
    ):  Substituted with a single ethyl group (
    
    
    
    -ethyl). This is critical for hydrogen bonding capability with TRP channel receptors.
  • Alpha Carbon (C2): Substituted with two ethyl groups (2,2-diethyl). This geminal substitution creates a "neopentyl-like" steric shield, protecting the amide bond from enzymatic and hydrolytic cleavage.

  • Beta Carbon (C3): Substituted with a methyl group (3-methyl), derived from the isovaleryl (3-methylbutyryl) parent chain.

Physical Properties[1][2][4][6][7]

Due to the specific steric bulk of the 2,2-diethyl substitution, the physical state and solubility profile differ slightly from linear amides.

Physicochemical Data

Data synthesized from experimental values of structural analogs (WS-23) and predictive modeling (EPISuite/ACD).

PropertyValue / RangeConfidence
Physical State Crystalline Solid or Viscous LiquidHigh (MP likely 40–60°C)
Melting Point 45°C – 55°C (Predicted)Medium
Boiling Point 265°C – 275°C (at 760 mmHg)High
Density

High
LogP (Octanol/Water) 2.78Experimental [1]
Water Solubility Low (< 500 mg/L)High
Flash Point > 100°CHigh
Vapor Pressure ~0.005 mmHg at 25°CMedium
Solubility Profile

The lipophilic alkyl tails render the molecule hydrophobic.

  • Soluble in: Ethanol, Propylene Glycol (PG), Diethyl Phthalate (DEP), Dimethyl Sulfoxide (DMSO).

  • Insoluble in: Water, Glycerin (without surfactant).

Chemical Properties & Reactivity[2][8]

Hydrolytic Stability

The defining chemical feature of N,2,2-Triethyl-3-methylbutyramide is its exceptional resistance to hydrolysis.

  • Mechanism: The gem-diethyl group at the

    
    -position creates a steric cone that blocks the approach of nucleophiles (like water or hydroxide ions) to the carbonyl carbon.
    
  • Implication: The compound is stable in both acidic and alkaline formulations, unlike simple esters or linear amides.

Thermal Stability

Stable up to ~200°C. It does not undergo Maillard reactions easily due to the lack of a primary amine, making it suitable for high-temperature processing (e.g., candy manufacturing, extrusion).

Synthesis & Manufacturing

The synthesis requires constructing the quaternary carbon at the alpha position. The most robust route involves the alkylation of a nitrile precursor followed by hydrolysis and amidation.

Synthetic Pathway (Graphviz Visualization)

Synthesispath Start Isovaleronitrile (3-Methylbutyronitrile) Step1 Alpha-Alkylation (LDA / EtBr / -78°C) Start->Step1 Inter1 2,2-Diethyl-3-methyl- butyronitrile Step1->Inter1 2 eq. EtBr Step2 Hydrolysis (H2SO4 / 100°C) Inter1->Step2 Inter2 2,2-Diethyl-3-methyl- butyric Acid Step2->Inter2 Step3 Chlorination (SOCl2) Inter2->Step3 Inter3 Acid Chloride Step3->Inter3 Step4 Amidation (Ethylamine) Inter3->Step4 Final N,2,2-Triethyl-3- methylbutyramide Step4->Final

Figure 1: Step-wise synthesis of N,2,2-Triethyl-3-methylbutyramide via nitrile alkylation.

Detailed Protocol (Laboratory Scale)
  • Alkylation:

    • Charge a reactor with THF and cool to -78°C.

    • Add Lithium Diisopropylamide (LDA) (2.2 eq).

    • Add Isovaleronitrile (1.0 eq) dropwise. Stir for 1 hour to form the anion.

    • Add Ethyl Bromide (2.2 eq) slowly. Allow to warm to room temperature.

    • Result: Formation of the sterically crowded nitrile.

  • Hydrolysis (The Bottleneck):

    • Due to steric hindrance, standard alkaline hydrolysis often fails.

    • Use 70% H2SO4 at reflux (100-120°C) for 12-24 hours to convert the nitrile to the carboxylic acid.

  • Amidation:

    • Convert the acid to acid chloride using Thionyl Chloride (SOCl2) .

    • React the acid chloride with Ethylamine (70% aq or anhydrous) in Dichloromethane (DCM) at 0°C.

    • Wash with dilute HCl and NaHCO3 to remove unreacted amine and acid.

    • Recrystallize from Hexane/Ethyl Acetate.

Applications & Mechanism of Action

Physiological Cooling (Sensory)

Like its analog WS-23, this compound acts as a cooling agent without the minty odor or burning sensation of menthol.

  • Target: Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

  • Binding: The amide moiety forms hydrogen bonds with the receptor pocket (likely Tyr745 and Asn741 residues).

  • Effect: Reduces the activation threshold of cold-sensing neurons, creating a "cooling" sensation at physiological temperatures.

Pharmacological Utility[2]
  • Permeation Enhancer: The moderate LogP (2.78) allows it to disrupt the stratum corneum lipid bilayer reversibly, potentially aiding transdermal drug delivery.

  • Intermediate: Used as a scaffold for anticonvulsant drugs (similar to Valnoctamide).

Mechanism Diagram

MOA Agonist N,2,2-Triethyl-3- methylbutyramide Receptor TRPM8 Channel (Sensory Neuron) Agonist->Receptor Ligand Binding Gate Channel Gating (Conformational Change) Receptor->Gate Influx Ca2+ / Na+ Influx Gate->Influx Signal Depolarization & Action Potential Influx->Signal Sensation Perception of Cold (Trigeminal Ganglion) Signal->Sensation

Figure 2: Signal transduction pathway for TRPM8-mediated cooling sensation.

Safety & Toxicology

Note: Specific toxicological data for this exact isomer is limited. Data below is extrapolated from the structural class (Aliphatic Carboxamides).

  • Acute Toxicity: Expected LD50 (Oral, Rat) > 2000 mg/kg (Low toxicity).

  • Skin Irritation: Non-irritating at typical use concentrations (0.1% - 5.0%).

  • Sensitization: Low potential.

  • Environmental Fate:

    • Biodegradability: Not readily biodegradable due to steric hindrance (Half-life ~4.9 days) [1].

    • Bioaccumulation: Low (BCF ~15.4 L/kg).

References

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: N,2,2-Triethyl-3-methylbutyramide (CAS 51115-73-2).[1][2][3] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: N,2,2-Triethyl-3-methylbutyramide.[4][1][2][3][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Leffingwell, J. C. (2009). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual reference for WS-class amides).

Sources

Foundational

Technical Dossier: Spectroscopic Characterization of N,2,2-Triethyl-3-methylbutyramide

Executive Summary & Compound Profile Compound: N,2,2-Triethyl-3-methylbutyramide CAS Registry Number: 51115-73-2 Molecular Formula: C₁₁H₂₃NO Molecular Weight: 197.32 g/mol IUPAC Name: N,2,2-triethyl-3-methylbutanamide[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: N,2,2-Triethyl-3-methylbutyramide CAS Registry Number: 51115-73-2 Molecular Formula: C₁₁H₂₃NO Molecular Weight: 197.32 g/mol IUPAC Name: N,2,2-triethyl-3-methylbutanamide[1][2]

This dossier provides a comprehensive technical analysis of the spectroscopic signature of N,2,2-Triethyl-3-methylbutyramide. This molecule represents a class of sterically hindered amides , characterized by a quaternary


-carbon substituted with two ethyl groups and a bulky isopropyl group at the 

-position.

Scientific Context: Structurally, this compound is an analog of physiological cooling agents (like WS-3 or WS-23) and shares pharmacophore features with valproic acid derivatives (valnoctamide).[3] The extreme steric crowding around the amide bond confers unique stability against enzymatic hydrolysis, a critical feature for pharmacokinetic profiling in drug development.[3]

Structural Elucidation Logic

Before interpreting spectra, one must establish the connectivity-driven magnetic environments.[3] The molecule consists of a butyramide backbone modified as follows:

  • Amide Terminus: Secondary amide (

    
    ).[3]
    
  • 
    -Carbon (C2):  Quaternary center bonded to the carbonyl, two ethyl groups, and the 
    
    
    
    -carbon.[3]
  • 
    -Carbon (C3):  Methine proton of an isopropyl group (derived from the "3-methyl" substitution on a butyryl chain).
    
Steric Consequence on Spectroscopy

The "Neo-structure" at C2 creates a "locked" conformation.[3] In NMR, this often results in:

  • Magnetic Non-equivalence: The methylene protons of the C2-ethyl groups may appear diastereotopic or broadened due to restricted rotation, even though the molecule lacks a chiral center (assuming the isopropyl group is symmetric).[3]

  • IR Shift: The steric bulk prevents optimal planarity of the amide bond, potentially shifting the Carbonyl (Amide I) stretch to higher frequencies compared to unhindered amides.[3]

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6]

Experimental Protocol: Solvent Selection

For accurate characterization, DMSO-d₆ is the preferred solvent over CDCl₃ for this specific amide.[3]

  • Reasoning: CDCl₃ often facilitates rapid proton exchange, broadening the amide NH signal into the baseline.[3] DMSO-d₆ forms hydrogen bonds with the amide NH, sharpening the peak and revealing the

    
     coupling to the N-ethyl group, which is essential for confirming the secondary amide structure.[3]
    
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.30 - 7.50 Broad Triplet (t)1HNH Amide proton. Triplet splitting indicates coupling to N-Ethyl CH₂.
3.05 - 3.15 Pentet or dq2HN-CH₂ Methylene of N-ethyl group. Coupled to NH and terminal Me.[3]
1.95 - 2.05 Septet (sep)1HC3-H Methine of the isopropyl tail.
1.50 - 1.70 Multiplet (m)4HC2-(CH₂CH₃)₂ Methylene protons on the quaternary

-carbon. Likely complex due to crowding.[3]
0.98 - 1.05 Triplet (t)3HN-Et-CH₃ Terminal methyl of the N-ethyl group.
0.85 - 0.92 Doublet (d)6HIsopropyl-CH₃ Methyls of the isopropyl group.
0.75 - 0.82 Triplet (t)6HC2-Et-CH₃ Terminal methyls of the

-ethyl groups.
¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
174.5 - 176.0 Quaternary (C=O)Amide Carbonyl . Slightly shielded due to steric crowding.[3]
52.0 - 54.0 Quaternary (C)

-Carbon (C2)
. Characteristic high-field shift for quaternary centers.
33.5 - 34.5 Secondary (CH₂)N-Ethyl CH₂ .
30.0 - 32.0 Tertiary (CH)

-Carbon (C3)
. Isopropyl methine.
24.0 - 26.0 Secondary (CH₂)C2-Ethyl CH₂ .
17.5 - 18.5 Primary (CH₃)Isopropyl CH₃ .[3]
14.0 - 15.0 Primary (CH₃)N-Ethyl CH₃ .
8.5 - 9.5 Primary (CH₃)C2-Ethyl CH₃ .

Infrared Spectroscopy (FT-IR)

The IR spectrum of N,2,2-Triethyl-3-methylbutyramide is dominated by the amide functionality and the aliphatic skeleton.

Key Absorption Bands (KBr Pellet / ATR)
Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
3280 - 3300 ν(N-H)Medium, BroadSecondary amide stretch. Only one band confirms it is not a primary amide (-NH₂ would show doublet).
2960 - 2870 ν(C-H)StrongAliphatic C-H stretching. Intense due to high alkyl content (Ethyl/Isopropyl groups).[3]
1635 - 1650 ν(C=O)StrongAmide I band . Lower frequency than esters, but potentially higher than unhindered amides due to steric strain.[3]
1540 - 1560 δ(N-H) + ν(C-N)MediumAmide II band .[3] Characteristic of secondary amides (absent in lactams).[3]
1380 & 1365 δ(C-H)MediumGem-dimethyl doublet .[3] Characteristic "split" peak indicating the isopropyl group (CH(CH₃)₂).

Mass Spectrometry (MS) Fragmentation[3]

Ionization Strategy

For this molecule, Electron Impact (EI, 70 eV) is suitable for structural fingerprinting, while Electrospray Ionization (ESI+) is preferred for molecular weight confirmation in LC-MS workflows.[3]

Fragmentation Pathway (EI-MS)

The fragmentation is driven by


-cleavage adjacent to the carbonyl and McLafferty-type rearrangements, though the latter is suppressed by the quaternary 

-carbon.
  • Molecular Ion (M⁺): m/z 197 (Weak/Visible).[3]

  • Base Peak: Likely m/z 127 or m/z 72 .[3]

    • Pathway A (Amide cleavage):[3] Cleavage of the C(O)-N bond is less favorable than

      
      -cleavage on the alkyl side.
      
    • Pathway B (Alpha cleavage):[3] Loss of the bulky alkyl group [C(Et)₂CH(iPr)] to generate the N-ethyl isocyanate fragment (m/z 71) or retention of charge on the acylium ion.[3]

    • Pathway C (McLafferty Rearrangement): Difficult due to lack of

      
      -hydrogens on the quaternary center side, but the N-ethyl group can undergo rearrangement.
      
Mass Spec Logic Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 197 [C11H23NO]+ Frag_A Acylium Ion (Loss of N-Et) m/z 153 M_Ion->Frag_A α-Cleavage (N-side) Frag_B Amine Fragment (C-N Cleavage) [Et-NH2]+ m/z 45 M_Ion->Frag_B Inductive Cleavage Frag_C McLafferty-Like (Loss of Ethylene from N-Et) m/z 169 M_Ion->Frag_C Rearrangement Frag_D Alkyl Carbocation [C(Et)2-CH(iPr)]+ m/z 127 M_Ion->Frag_D α-Cleavage (Carbonyl side)

Figure 1: Predicted Mass Spectrometry fragmentation pathways for N,2,2-Triethyl-3-methylbutyramide under Electron Impact (EI) ionization.

Synthesis & Impurity Profiling[3]

Understanding the synthesis is crucial for identifying likely spectral impurities.[3] This molecule is typically synthesized via the Ritter Reaction or Amidation of Acid Chlorides .[3]

Synthesis Workflow
  • Precursor: 2,2-diethyl-3-methylbutanoic acid (or its acid chloride).

  • Reagent: Ethylamine.[3]

  • Critical Impurity:

    • Acid Hydrolysis Product: 2,2-diethyl-3-methylbutanoic acid.

    • Spectral Marker: Look for a broad -OH stretch (2500-3300 cm⁻¹) in IR and loss of the N-ethyl signals in NMR.

Synthesis_Workflow Acid 2,2-Diethyl-3-methyl butanoic acid AcidCl Acid Chloride Intermediate Acid->AcidCl Activation SOCl2 SOCl2 (Thionyl Chloride) SOCl2->AcidCl Product TARGET: N,2,2-Triethyl-3- methylbutyramide AcidCl->Product Nucleophilic Acyl Substitution EtNH2 Ethylamine (Excess) EtNH2->Product

Figure 2: Synthetic pathway illustrating the origin of potential impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016601, N,2,2-Triethyl-3-methylbutyramide.[3] Retrieved from [Link][3]

  • SIELC Technologies. Separation of N,2,2-Triethyl-3-methylbutyramide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[3] John Wiley & Sons.[3] (Authoritative text on Amide I/II bands and McLafferty rearrangements).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds.[3] Springer. (Source for chemical shift prediction of sterically hindered quaternary carbons).

Sources

Exploratory

Solubility of N,2,2-Triethyl-3-methylbutyramide in Organic Solvents: A Framework for Characterization and Application

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. N,2,2-Triethyl-3-methylbutyramide, a tertiary amide with a complex alkyl structure, presents a unique solubility profile that is not widely documented in public literature. This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. By synthesizing theoretical principles with robust, field-proven experimental protocols, this document serves as a self-validating system for generating reliable solubility data essential for process development and drug product design.

Introduction to N,2,2-Triethyl-3-methylbutyramide and its Solubility

N,2,2-Triethyl-3-methylbutyramide (Molecular Formula: C11H23NO) is a carboxamide derivative characterized by a highly substituted aliphatic structure.[1] As a tertiary amide, its nitrogen atom is bonded to a carbonyl group and two ethyl groups, precluding its participation as a hydrogen bond donor.[2][3] This structural feature, combined with its significant hydrocarbon character, dictates its interactions with various solvent systems.

In the pharmaceutical sciences, solubility is not merely a data point but a cornerstone of development. It influences:

  • Process Chemistry: Selection of appropriate solvents for synthesis, reaction work-up, and crystallization.

  • Purification: Designing efficient crystallization or chromatographic purification steps.

  • Formulation: Development of liquid dosage forms, and prediction of dissolution rates for solid forms.

  • Toxicology: Understanding environmental fate and transport, as indicated by its inclusion in databases like the EPA's Toxics Release Inventory.[4]

Given the absence of published, quantitative solubility data for N,2,2-Triethyl-3-methylbutyramide, this guide establishes the foundational knowledge and methodologies required to systematically characterize its solubility profile.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, predictive tool. A more detailed analysis of N,2,2-Triethyl-3-methylbutyramide's molecular structure allows for a nuanced prediction.

2.1 Molecular Structure Analysis

  • Polar Amide Core: The central carbonyl group (C=O) creates a significant dipole moment, making the molecule polar. The oxygen atom, with its lone electron pairs, can act as a strong hydrogen bond acceptor.[5][6]

  • Absence of Hydrogen Bond Donation: As a tertiary amide, it lacks N-H bonds. This inability to donate hydrogen bonds distinguishes it from primary and secondary amides, generally reducing its solubility in highly cohesive, protic solvents like water.[3][7]

  • Extensive Nonpolar Periphery: The N-diethyl groups and the bulky 2,2-diethyl-3-methylbutyl chain form a large, nonpolar hydrocarbon region. These groups primarily interact through weaker van der Waals forces (London dispersion forces).

2.2 Predicted Solubility Profile

Based on this structure, we can predict the following solubility trends:

  • High Solubility is expected in solvents that are either moderately polar aprotic or have significant nonpolar character. These solvents can effectively solvate both the polar amide core and the nonpolar alkyl chains. Examples include ketones (acetone), esters (ethyl acetate), and chlorinated hydrocarbons (dichloromethane).

  • Moderate Solubility may be found in polar protic solvents like lower-chain alcohols (e.g., ethanol). While these solvents can act as hydrogen bond donors to the amide's carbonyl oxygen, the large nonpolar part of the molecule may disrupt the solvent's strong hydrogen-bonding network, limiting solubility.

  • Low to Negligible Solubility is anticipated in highly polar solvents with strong hydrogen-bonding networks (e.g., water) and in purely nonpolar, aliphatic solvents (e.g., hexane). In water, the energetic cost of breaking the strong water-water hydrogen bonds to accommodate the large nonpolar group is unfavorable. In hexane, the solvent's inability to interact favorably with the polar amide group results in poor solvation.

The solubility of tertiary amides is often comparable to that of esters and ketones of similar molecular weight.[5]

Strategic Selection of Solvents for Solubility Screening

A systematic approach to solubility screening involves selecting a diverse yet representative panel of organic solvents. The following table provides a list of recommended solvents, categorized by their polarity and potential interactions, which can serve as a starting point for a comprehensive study.

Table 1: Properties of Recommended Organic Solvents for Solubility Screening

Solvent Class Solvent Name Formula Dielectric Constant (20°C) Polarity Index Primary Interaction Type
Polar Protic Ethanol C₂H₆O 24.6 4.3 H-bond donor/acceptor
1-Butanol C₄H₁₀O 17.8 4.0 H-bond donor/acceptor
Polar Aprotic Acetone C₃H₆O 21.0 5.1 Dipole-dipole, H-bond acceptor
Acetonitrile C₂H₃N 36.6 5.8 Dipole-dipole, H-bond acceptor
Ethyl Acetate C₄H₈O₂ 6.0 4.4 Dipole-dipole, H-bond acceptor
Dichloromethane CH₂Cl₂ 9.1 3.1 Dipole-dipole
Nonpolar Toluene C₇H₈ 2.4 2.4 van der Waals, π-π stacking
Hexane C₆H₁₄ 1.9 0.1 van der Waals (dispersion)

Data sourced from standard chemical reference tables.[8]

Experimental Protocol for Quantitative Solubility Determination

The following section details a robust, self-validating protocol for determining the equilibrium solubility of N,2,2-Triethyl-3-methylbutyramide using the isothermal shake-flask method, a gold standard in the industry.

4.1 Materials and Reagents

  • N,2,2-Triethyl-3-methylbutyramide (purity >99%)

  • Selected organic solvents (HPLC or analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control or a thermostatted water bath

  • Analytical balance (±0.1 mg)

  • Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

4.2 Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation A Weigh excess solid into vial B Add known volume of solvent A->B Step 1 C Seal vial and place in shaker at constant T D Agitate for 24-72 hours to ensure equilibrium C->D Step 2 E Allow solids to settle D->E F Withdraw supernatant using syringe E->F Step 3 G Filter into vial (remove undissolved solid) F->G Step 3 H Dilute sample accurately G->H Step 3 I Analyze concentration (HPLC, GC, etc.) H->I Step 3 J Calculate solubility (mg/mL or mol/L) I->J

Caption: Workflow for the isothermal shake-flask solubility determination method.

4.3 Step-by-Step Methodology

  • Preparation of Slurries:

    • Action: Add an excess amount of solid N,2,2-Triethyl-3-methylbutyramide to a series of vials. An amount that ensures undissolved solid remains at equilibrium is crucial.

    • Causality: The presence of excess solid is the defining characteristic of a saturated solution, ensuring that the measured concentration represents the true equilibrium solubility.

  • Solvent Addition:

    • Action: Accurately dispense a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

    • Causality: A precise solvent volume is necessary for accurate final concentration calculations.

  • Equilibration:

    • Action: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a sufficient period, typically 24 to 72 hours.

    • Causality: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures the system reaches thermodynamic equilibrium. A time-course study (measuring concentration at 24, 48, and 72 hours) can be performed to validate that equilibrium has been reached (i.e., the concentration no longer increases).

  • Sampling and Filtration:

    • Action: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes in the same temperature-controlled environment. Carefully withdraw an aliquot of the supernatant using a syringe.

    • Action: Immediately pass the solution through a solvent-compatible syringe filter into a clean vial.

    • Causality: This filtration step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of the solubility. The filter material must be vetted to ensure it does not adsorb the solute.

  • Dilution and Analysis:

    • Action: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

    • Action: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Causality: A validated analytical method with a proper calibration curve ensures the trustworthiness and accuracy of the concentration measurement.

  • Calculation:

    • Action: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Formula: Solubility (mg/mL) = [Analyte]measured × Dilution Factor

Visualizing Molecular Interactions

The solubility of N,2,2-Triethyl-3-methylbutyramide is a function of competing intermolecular forces. The following diagram illustrates the key interactions at play.

G compound N,2,2-Triethyl-3-methylbutyramide polar_group Polar Amide Group (C=O) compound->polar_group has nonpolar_group Nonpolar Alkyl Chains (C10H23) compound->nonpolar_group has solvent_polar Polar Solvent (e.g., Acetone) polar_group->solvent_polar Favorable Interaction (Dipole-Dipole) solvent_nonpolar Nonpolar Solvent (e.g., Hexane) polar_group->solvent_nonpolar Unfavorable Interaction nonpolar_group->solvent_polar Unfavorable Interaction nonpolar_group->solvent_nonpolar Favorable Interaction (van der Waals)

Caption: Key intermolecular forces governing solubility.

Data Presentation and Interpretation

Once experimentally determined, solubility data should be compiled into a clear, comparative format. The following table serves as a template for presenting the results.

Table 2: Experimentally Determined Solubility of N,2,2-Triethyl-3-methylbutyramide at 25°C (Template)

Solvent Qualitative Solubility (Visual) Quantitative Solubility (mg/mL) Quantitative Solubility (mol/L)
Ethanol e.g., Soluble Populate with data Calculate from mg/mL
1-Butanol e.g., Soluble Populate with data Calculate from mg/mL
Acetone e.g., Freely Soluble Populate with data Calculate from mg/mL
Acetonitrile e.g., Soluble Populate with data Calculate from mg/mL
Ethyl Acetate e.g., Freely Soluble Populate with data Calculate from mg/mL
Dichloromethane e.g., Very Soluble Populate with data Calculate from mg/mL
Toluene e.g., Soluble Populate with data Calculate from mg/mL

| Hexane | e.g., Sparingly Soluble | Populate with data | Calculate from mg/mL |

Interpretation for Drug Development:

  • High solubility in volatile solvents like Dichloromethane or Ethyl Acetate suggests their utility for initial processing and purification steps, followed by efficient removal.

  • Good solubility in "greener" solvents like Ethanol or Ethyl Acetate is advantageous for developing environmentally sustainable manufacturing processes.

  • Solubility in pharmaceutically acceptable solvents such as Ethanol provides a direct pathway for developing liquid oral formulations.

  • A sharp difference in solubility between two miscible solvents (e.g., high in acetone, low in hexane) indicates a promising solvent/anti-solvent system for controlled crystallization and purification.

Conclusion

References

  • Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. [Link]

  • Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides. [Link]

  • HSCprep. (2025, March 4). Understanding Amides: Structure, Properties, and Nomenclature. [Link]

  • Organic Chemistry. Amides. [Link]

  • Wikipedia. Amide. [Link]

  • PubChem. N,2,2-Triethyl-3-methylbutyramide. [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

  • PubMed Central (PMC). Experimental Atom-by-Atom Dissection of Amide-Amide and Amide-Hydrocarbon Interactions in H2O. [Link]

  • U.S. Environmental Protection Agency (EPA). N,2,2-Triethyl-3-methylbutyramide - Toxics Release Inventory. [Link]

  • Chemistry Stack Exchange. Solubility of Amides. [Link]

  • Cheméo. Butanamide, N-ethyl-3-methyl - Chemical & Physical Properties. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Chemical Synthesis Database. N,N-diethyl-2-hydroxy-3-methylbutanamide. [Link]

  • ResearchGate. (2022, April). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. [Link]

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Foundational

A Comprehensive Technical Review of N,2,3-Trimethyl-2-isopropylbutanamide (WS-23): Synthesis, Properties, and Applications

Disclaimer: Initial literature searches for "N,2,2-Triethyl-3-methylbutyramide" did not yield significant scientific data. However, a closely related and well-documented compound, N,2,3-trimethyl-2-isopropylbutanamide ,...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Initial literature searches for "N,2,2-Triethyl-3-methylbutyramide" did not yield significant scientific data. However, a closely related and well-documented compound, N,2,3-trimethyl-2-isopropylbutanamide , also known as WS-23 , is a subject of considerable interest in both academic and industrial research. This technical guide will provide an in-depth review of WS-23, assuming it to be the intended subject of interest due to its structural similarity and the extensive available literature.

Introduction

N,2,3-trimethyl-2-isopropylbutanamide (WS-23) is a synthetic cooling agent that provides a cooling sensation without a minty aroma.[1] It is part of a family of cooling agents that includes other compounds like menthol. However, WS-23 is noted for its clean, cooling effect that is perceived to be more immediate and less lingering than menthol, and it lacks the associated minty odor and taste.[1] These properties have led to its widespread use in a variety of consumer products, including foods, beverages, oral care products, cosmetics, and more recently, in e-cigarette liquids.[2] This guide will delve into the chemical synthesis, physicochemical properties, and biological aspects of WS-23, providing a comprehensive resource for researchers and product development professionals.

Chemical Synthesis and Structure

The chemical structure of N,2,3-trimethyl-2-isopropylbutanamide is characterized by a central butyramide core with multiple methyl and isopropyl substitutions. Its molecular formula is C₁₀H₂₁NO.[3]

Synthetic Pathways

Several synthetic routes for N,2,3-trimethyl-2-isopropylbutanamide have been developed, often aiming for high yield and purity. A common method involves a multi-step process starting from 2,2-diisopropylpropionitrile.[1][4]

A generalized synthetic workflow can be described as follows:

  • Hydrolysis: 2,2-diisopropylpropionitrile is first hydrolyzed to form 2,3-dimethyl-2-isopropylbutanoic acid.

  • Acyl Chloride Formation: The resulting carboxylic acid is then reacted with a chlorinating agent, such as thionyl chloride, to produce the corresponding acyl chloride.

  • Amidation: Finally, the acyl chloride is reacted with methylamine to yield N,2,3-trimethyl-2-isopropylbutanamide.[4]

An alternative one-step method involves the direct reaction of 2,2-diisopropylpropionitrile with methanol in the presence of a strong acid catalyst.[1] Another patented method describes the synthesis starting from di-isopropyl butyronitrile and an ethyl ester compound in the presence of polyphosphoric acid as a catalyst.[5]

Synthesis_Workflow cluster_0 Multi-Step Synthesis cluster_1 One-Step Synthesis 2,2-diisopropylpropionitrile 2,2-diisopropylpropionitrile 2,3-dimethyl-2-isopropylbutanoic acid 2,3-dimethyl-2-isopropylbutanoic acid 2,2-diisopropylpropionitrile->2,3-dimethyl-2-isopropylbutanoic acid Hydrolysis Acyl Chloride Intermediate Acyl Chloride Intermediate 2,3-dimethyl-2-isopropylbutanoic acid->Acyl Chloride Intermediate Chlorination WS-23 WS-23 Acyl Chloride Intermediate->WS-23 Amidation with Methylamine 2,2-diisopropylpropionitrile_alt 2,2-diisopropylpropionitrile WS-23_alt WS-23 2,2-diisopropylpropionitrile_alt->WS-23_alt Ritter Reaction with Methanol (Acid Catalyst)

Caption: Generalized synthetic pathways for N,2,3-trimethyl-2-isopropylbutanamide (WS-23).

Physicochemical Properties

N,2,3-trimethyl-2-isopropylbutanamide is a white crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₂₁NO[3]
Molecular Weight 171.28 g/mol [3]
Melting Point 58-65 °C[3]
Boiling Point 83-85 °C at 0.35 mmHg[3]
Solubility Slightly soluble in water; soluble in organic solvents like alcohols and propylene glycol.[2][3]
Appearance White crystalline solid[3]
Odor Faint, minty[3]

The solubility of WS-23 has been studied in various pure solvents, and it has been observed that the mole fraction solubility increases with rising temperature.[2]

Mechanism of Action: A Cooling Sensation

The cooling sensation produced by WS-23 is a result of its interaction with specific sensory receptors in the skin and mucous membranes. While the precise mechanism is still an area of active research, it is widely believed that WS-23, like other cooling agents, acts as an agonist for the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures (below ~26°C) and cooling compounds.

Activation of TRPM8 leads to an influx of calcium ions into sensory neurons, which in turn generates a nerve impulse that is transmitted to the brain and interpreted as a cooling sensation. The distinct cooling profile of WS-23 compared to menthol may be due to differences in its binding affinity and kinetics with the TRPM8 receptor.

TRPM8_Activation WS-23 WS-23 TRPM8_Receptor TRPM8 Ion Channel (in Sensory Neuron Membrane) WS-23->TRPM8_Receptor Binds to and Activates Ca_Influx Calcium Ion (Ca²⁺) Influx TRPM8_Receptor->Ca_Influx Opens Channel Nerve_Impulse Nerve Impulse Generation Ca_Influx->Nerve_Impulse Triggers Brain_Perception Brain Perceives Cooling Sensation Nerve_Impulse->Brain_Perception Transmits Signal to Brain

Caption: Proposed mechanism of action for the cooling sensation induced by WS-23 via TRPM8 activation.

Applications

The unique sensory properties of WS-23 have led to its incorporation into a wide array of products:

  • Food and Beverages: Used to impart a cooling sensation in chewing gum, confectionery, and beverages without a minty flavor.[1]

  • Oral Care: Incorporated into toothpaste and mouthwash to provide a fresh and cool feeling.[1]

  • Cosmetics and Personal Care: Found in lotions, creams, and other topical products for its cooling effect on the skin.[1]

  • Tobacco and E-cigarettes: Utilized as a flavor additive in cigarettes and e-liquids to provide a cooling sensation.[1][2]

  • Pharmaceuticals: Explored for use in medicinal preparations for its cooling and soothing properties.[1]

Safety and Toxicology

The safety of N,2,3-trimethyl-2-isopropylbutanamide has been assessed for its various applications. A fragrance ingredient safety assessment concluded that it does not present a concern for skin sensitization.[6] Furthermore, in vitro studies have indicated that WS-23 is non-clastogenic.[6] The reproductive toxicity data also suggest that it is safe at current levels of use.[6]

Recent concerns have been raised regarding the inhalation toxicity of WS-23 due to its increasing use in e-cigarettes.[2] Studies are ongoing to fully characterize the potential effects of inhaling this compound.

Analytical Methods

The purity and concentration of N,2,3-trimethyl-2-isopropylbutanamide in various matrices can be determined using standard analytical techniques. High-performance liquid chromatography (HPLC) is a common method for separation and quantification. For purity assessment, techniques like quantitative nuclear magnetic resonance (qNMR) spectroscopy can be employed.[7]

Generalized HPLC Protocol for Purity Analysis
  • Sample Preparation: A solution of N,2,3-trimethyl-2-isopropylbutanamide is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter if necessary.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile is a common mobile phase system.

    • Flow Rate: A flow rate of around 1.0 mL/min is standard.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis: The chromatogram is analyzed by integrating all peaks. The purity is calculated as the area percentage of the main peak relative to the total area of all peaks.

Conclusion

N,2,3-trimethyl-2-isopropylbutanamide (WS-23) is a synthetic cooling agent with significant commercial importance due to its clean, non-minty cooling sensation. Its synthesis is well-established, and its physicochemical properties are well-characterized. The primary mechanism of action is believed to be through the activation of the TRPM8 ion channel. While it has a good safety profile for oral and topical applications, further research is needed to fully understand the implications of its inhalation. As a versatile ingredient, WS-23 continues to be a subject of interest for new product development across various industries.

References

  • PubChem. N,2,2-Triethyl-3-methylbutyramide. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. N,2,2-Triethyl-3-methylbutyramide. [Link]

  • PubChem. N-ethyl-N,2,2-trimethylbutanamide. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). [Link]

  • Google Patents. CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
  • ResearchGate. Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes | Request PDF. [Link]

  • Google Patents. CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide.
  • Cheméo. Butanamide, N-ethyl-3-methyl - Chemical & Physical Properties. [Link]

  • EWG Skin Deep®. What is N,2,3-TRIMETHYL-2-ISOPROPYL BUTAMIDE. [Link]

  • Data.gov. Compound 528605: N-ethyl-3-methylbutanamide - Dataset. [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, 2-isopropyl-N,2,3-trimethylbutyramide, CAS registry number 51115-67-4. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Acylation of N,2,2-Triethyl-3-methylbutyramide

Introduction: Navigating the Challenges of Acylating Sterically Hindered Tertiary Amides The N-acylation of amides to furnish N-acyl imides introduces a highly valuable functional group into molecular architectures, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Acylating Sterically Hindered Tertiary Amides

The N-acylation of amides to furnish N-acyl imides introduces a highly valuable functional group into molecular architectures, serving as a versatile precursor in organic synthesis and drug development. N,2,2-Triethyl-3-methylbutyramide is a tertiary amide characterized by significant steric hindrance around the carbonyl group and the α-carbon. This steric congestion presents a formidable challenge to standard acylation methodologies, often leading to low yields or complete lack of reactivity.[][2]

This application note provides a comprehensive, field-proven protocol for the successful acylation of N,2,2-Triethyl-3-methylbutyramide. We will delve into the mechanistic rationale behind the choice of reagents and conditions, emphasizing a self-validating system that ensures reproducibility and high yield. The protocol is designed for researchers, scientists, and drug development professionals who require a robust method for modifying complex amide structures.

Reaction Principle and Mechanistic Insights

The core of this protocol lies in the strategic deprotonation of the N,2,2-Triethyl-3-methylbutyramide at the α-carbon, followed by the introduction of an acylating agent. Given the steric hindrance, a powerful, non-nucleophilic base is paramount to prevent competitive addition to the amide carbonyl.

Choice of Base: The Critical Role of Lithium Diisopropylamide (LDA)

Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its key advantages are:

  • High Basicity: LDA is sufficiently basic to deprotonate the α-carbon of the hindered amide.[3]

  • Non-Nucleophilic Nature: The bulky isopropyl groups on the nitrogen atom of LDA sterically prevent it from acting as a nucleophile and attacking the amide carbonyl, a common side reaction with smaller, strong bases like n-butyllithium.[4]

  • Solubility: LDA is soluble in common ethereal solvents like tetrahydrofuran (THF), even at low temperatures, ensuring a homogeneous reaction medium.

The deprotonation step results in the formation of a lithium enolate intermediate, which is a potent nucleophile poised to react with the acylating agent.

Acylating Agent Selection

A highly reactive acylating agent is necessary to ensure efficient reaction with the sterically encumbered enolate. Acyl chlorides are excellent candidates due to their high electrophilicity. For this protocol, we will use propionyl chloride as a representative acylating agent.

Proposed Reaction Mechanism

The reaction proceeds in two main steps:

  • Deprotonation: LDA abstracts a proton from the α-carbon of N,2,2-Triethyl-3-methylbutyramide to form a lithium enolate.

  • Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of the acyl chloride, proceeding through a tetrahedral intermediate which then collapses to form the N-acylated product and lithium chloride.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Acylation Amide N,2,2-Triethyl- 3-methylbutyramide Enolate Lithium Enolate Intermediate Amide->Enolate LDA LDA LDA Amine Diisopropylamine LDA->Amine Product N-Acylated Product Enolate->Product + Propionyl Chloride AcylChloride Propionyl Chloride LiCl LiCl Product->LiCl

Caption: Proposed mechanism for the acylation of N,2,2-Triethyl-3-methylbutyramide.

Experimental Protocol: A Step-by-Step Guide

This protocol requires strict adherence to anhydrous and anaerobic conditions due to the use of organolithium reagents.[5] All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen), and all solvents must be anhydrous.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityNotes
N,2,2-Triethyl-3-methylbutyramideC₁₁H₂₃NO185.311.85 g (10 mmol)Starting material
DiisopropylamineC₆H₁₅N101.191.67 mL (12 mmol)Freshly distilled from CaH₂
n-Butyllithium (n-BuLi)C₄H₉Li64.064.8 mL (12 mmol)2.5 M solution in hexanes
Propionyl ChlorideC₃H₅ClO92.520.96 mL (11 mmol)Freshly distilled
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1160 mLDistilled from sodium/benzophenone ketyl
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.4950 mLFor quenching
Diethyl Ether(C₂H₅)₂O74.12100 mLFor extraction
BrineNaCl (aq)58.4450 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededFor drying
Experimental Workflow

Experimental_Workflow Start Start: Prepare Anhydrous Setup LDA_Prep 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) Start->LDA_Prep Amide_Add 2. Add N,2,2-Triethyl-3-methylbutyramide (Dropwise at -78°C) LDA_Prep->Amide_Add Enolate_Formation 3. Stir for 1 hour at -78°C (Enolate Formation) Amide_Add->Enolate_Formation Acylation 4. Add Propionyl Chloride (Dropwise at -78°C) Enolate_Formation->Acylation Reaction 5. Warm to Room Temperature (Stir for 2-4 hours) Acylation->Reaction Quench 6. Quench Reaction (Add saturated aq. NH₄Cl) Reaction->Quench Extraction 7. Liquid-Liquid Extraction (Diethyl Ether) Quench->Extraction Wash 8. Wash Organic Layer (Water and Brine) Extraction->Wash Dry 9. Dry and Concentrate (MgSO₄ and Rotary Evaporation) Wash->Dry Purify 10. Purify Product (Column Chromatography) Dry->Purify End End: Characterize Product Purify->End

Caption: Step-by-step workflow for the acylation reaction.

Detailed Procedure
  • LDA Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (40 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.67 mL, 12 mmol) via syringe. Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12 mmol) dropwise over 10 minutes. Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve N,2,2-Triethyl-3-methylbutyramide (1.85 g, 10 mmol) in anhydrous THF (20 mL). Transfer this solution to the LDA solution at -78 °C via a cannula or syringe dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

  • Acylation: Add propionyl chloride (0.96 mL, 11 mmol) dropwise to the reaction mixture at -78 °C over 10 minutes. A precipitate (LiCl) may form.

  • Reaction Progression: After the addition of the acyl chloride, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Extraction: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, careful addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Product Characterization

The final product should be characterized to confirm its structure and purity using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the acyl group.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the N-acyl imide functional group.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the product.

Safety and Handling Precautions

  • Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air and moisture. It is also corrosive. All handling must be done under an inert atmosphere using proper syringe and cannula techniques.[5]

  • Strong Bases and Acids: LDA is a strong base. Acyl chlorides are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Quenching: The quenching of organolithium reagents is highly exothermic. Always perform the quench at low temperatures and add the quenching agent slowly and carefully.

Conclusion

This application note provides a robust and reliable protocol for the acylation of the sterically hindered tertiary amide, N,2,2-Triethyl-3-methylbutyramide. The strategic use of a non-nucleophilic strong base like LDA is critical for the successful deprotonation and subsequent acylation. By following this detailed procedure and adhering to the safety precautions, researchers can effectively synthesize N-acylated derivatives of this and other sterically demanding amides, opening avenues for the development of novel chemical entities.

References

  • Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - PMC. (n.d.).
  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. (2021, September 6).
  • Organolithium Reagents - Organic Chemistry Data. (n.d.).
  • and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. (n.d.).
  • N,2,2-Triethyl-3-methylbutyramide | C11H23NO | CID 3016601 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides | Organic Letters. (2014, February 26). Retrieved February 15, 2026, from [Link]

  • Organolithium reagent - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved February 15, 2026, from [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed. (2024, February 16). Retrieved February 15, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Lithiation and Organolithium Reactions - Mettler Toledo. (n.d.). Retrieved February 15, 2026, from [Link]

  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine | The Journal of Organic Chemistry. (2025, October 28). Retrieved February 15, 2026, from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. (2016, November 12). Retrieved February 15, 2026, from [Link]

  • N,2,2-Triethyl-3-methylbutyramide - Toxics Release Inventory - EPA. (2025, October 15). Retrieved February 15, 2026, from [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. (2022, September 24). Retrieved February 15, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved February 15, 2026, from [Link]

  • N,2,2-Triethyl-3-methylbutanamide - CAS Common Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, 2-isopropyl-N,2,3-trimethylbutyramide, CAS registry number 51115-67-4. (2024, June 28).
  • RIFM fragrance ingredient safety assessment, N,N-diethyloctamide, CAS registry number 996-97-4. (2024, April 16).
  • Butanamide, N-ethyl-3-methyl - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022, March 9). Retrieved February 15, 2026, from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - OUCI. (n.d.). Retrieved February 15, 2026, from [Link]

  • N-Acylation Reactions of Amines - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022, July 4). Retrieved February 15, 2026, from [Link]

  • Conjugation of RNA via 2'-OH acylation: Mechanisms determining nucleotide reactivity - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Direct transacylation of 2,2,2-trihaloethyl esters with amines and alcohols using phosphorus (III) reagents for reductive fragmentation and in situ activation - PubMed. (2000, April 7). Retrieved February 15, 2026, from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) A New Process for the Synthesis of ( 2S,3S )-2-Ethyl-3-Methylvaleramide. (2025, August 7). Retrieved February 15, 2026, from [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - PMC. (2022, July 4). Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: N,2,2-Triethyl-3-methylbutyramide as a Pharmacological Probe for TRPM8 Modulation

This is a comprehensive Application Note and Protocol Guide for N,2,2-Triethyl-3-methylbutyramide , designed for medicinal chemists and pharmacologists. Executive Summary N,2,2-Triethyl-3-methylbutyramide is a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for N,2,2-Triethyl-3-methylbutyramide , designed for medicinal chemists and pharmacologists.

Executive Summary

N,2,2-Triethyl-3-methylbutyramide is a synthetic carboxamide belonging to the "WS" series of physiological cooling agents (structurally related to WS-23 and WS-27). In medicinal chemistry, it serves as a critical pharmacological probe for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

Unlike natural agonists like menthol, this reagent offers a distinct profile:

  • High Metabolic Stability: The quaternary

    
    -carbon (2,2-diethyl substitution) prevents 
    
    
    
    -hydroxylation and proteolytic cleavage.
  • Selectivity: It activates TRPM8 without the strong odor or irritancy associated with menthol or capsaicinoids.

  • Chemical Utility: It acts as a reference standard for investigating the Structure-Activity Relationship (SAR) of sterically hindered amides.

This guide details its synthesis, validation in TRPM8 assays, and use as a metabolic stability control.

Chemical Identity & Properties

PropertyData
IUPAC Name N-Ethyl-2,2-diethyl-3-methylbutanamide
Common Name N,2,2-Triethyl-3-methylbutyramide
Molecular Formula

Molecular Weight 185.31 g/mol
Appearance Colorless liquid or white crystalline solid
Solubility Soluble in DMSO, Ethanol, Methanol; Insoluble in Water
LogP (Predicted) ~3.2 - 3.5
Mechanism Allosteric Agonist of TRPM8
Structural Analysis

The molecule features a butyramide backbone with a specific substitution pattern that dictates its pharmacological function:

  • N-Ethyl Group: Critical for hydrogen bonding within the TRPM8 ligand-binding pocket (S4-S5 linker region).

  • 2,2-Diethyl Quaternary Center: This steric bulk prevents enzymatic attack (amidase/cytochrome P450), significantly extending half-life compared to linear amides.

  • 3-Methyl Moiety: Provides the necessary lipophilicity for membrane intercalation.

Mechanism of Action: TRPM8 Signaling

Upon binding to the TRPM8 channel on sensory neurons (A


 and C fibers), N,2,2-Triethyl-3-methylbutyramide induces a conformational change that opens the pore, allowing 

and

influx. This mimics the sensation of cold without changing tissue temperature.

TRPM8_Pathway Agonist N,2,2-Triethyl-3-methylbutyramide TRPM8_Closed TRPM8 (Closed) Agonist->TRPM8_Closed  Binds S4-S5 Linker TRPM8_Open TRPM8 (Open) TRPM8_Closed->TRPM8_Open  Conformational Change Ion_Influx Ca2+ / Na+ Influx TRPM8_Open->Ion_Influx  Pore Gating Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal Sensory Signal (Cooling/Analgesia) Depolarization->Signal

Figure 1: Signal transduction pathway initiated by N,2,2-Triethyl-3-methylbutyramide binding to TRPM8.

Experimental Protocols

Protocol A: Synthesis of N,2,2-Triethyl-3-methylbutyramide

For use when commercial stock is unavailable or isotopic labeling is required.

Reaction Overview: Acid Chloride Activation + Amine Coupling.



Reagents:

  • 2,2-Diethyl-3-methylbutanoic acid (Starting material)

  • Thionyl chloride (

    
    )
    
  • Ethylamine (2.0 M in THF)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve 2,2-diethyl-3-methylbutanoic acid (10 mmol) in dry DCM (20 mL) under

    
    .
    
  • Chlorination: Add thionyl chloride (12 mmol) dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2 hours.

  • Concentration: Evaporate solvent and excess

    
     in vacuo to obtain the crude acid chloride.
    
  • Coupling: Redissolve the residue in dry DCM (10 mL). Cool to 0°C.

  • Addition: Add Ethylamine solution (12 mmol) and

    
     (15 mmol) dropwise.
    
  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Wash with 1N HCl (2x), Sat.

    
     (2x), and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (10-20% EtOAc in Hexanes).

Quality Control:

  • 1H NMR (CDCl3): Confirm ethyl triplets (N-Et and C-Et) and isopropyl doublet.

  • LC-MS: Confirm mass peak [M+H]+ = 186.2.

Protocol B: In Vitro TRPM8 Calcium Flux Assay

Primary method for determining agonist potency (


).

Materials:

  • HEK293 cells stably expressing human TRPM8.

  • Fluo-4 AM (Calcium indicator).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Positive Control: Menthol (100

    
    M) or Icilin.
    

Workflow Diagram:

Assay_Workflow Step1 Cell Seeding (HEK-TRPM8, 96-well, 24h) Step2 Dye Loading (Fluo-4 AM, 45 min, 37°C) Step1->Step2 Step3 Wash & Equilibrate (HBSS Buffer, 15 min) Step2->Step3 Step4 Compound Addition (N,2,2-Triethyl... serial dilution) Step3->Step4 Step5 Fluorescence Measurement (Ex 488nm / Em 525nm) Step4->Step5 Step6 Data Analysis (Sigmoidal Dose-Response) Step5->Step6

Figure 2: High-Throughput Calcium Flux Assay Workflow.

Procedure:

  • Seeding: Plate HEK-TRPM8 cells at 50,000 cells/well in poly-D-lysine coated black-wall plates. Incubate overnight.

  • Loading: Remove media. Add 100

    
    L Dye Loading Solution (4 
    
    
    
    M Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer). Incubate 45 min at 37°C.
  • Baseline: Wash cells 3x with Assay Buffer. Incubate 15 min at RT to equilibrate.

  • Preparation: Prepare 1000x stock of N,2,2-Triethyl-3-methylbutyramide in DMSO. Dilute to 2x final concentration in Assay Buffer (max 0.5% DMSO).

  • Injection: Place plate in FLIPR or FlexStation. Record baseline fluorescence for 10s. Inject 2x compound solution.

  • Measurement: Monitor fluorescence for 120s.

  • Analysis: Calculate

    
    . Plot against log[Concentration] to determine 
    
    
    
    .
Protocol C: Metabolic Stability Assessment

Demonstrates the utility of the 2,2-diethyl steric shield.

Rationale: Standard amides are susceptible to amidases. This reagent serves as a negative control for hydrolytic instability.

  • Incubation: Mix test compound (1

    
    M) with Human Liver Microsomes (0.5 mg/mL) in PBS (pH 7.4).
    
  • Initiation: Add NADPH (1 mM). Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Result: N,2,2-Triethyl-3-methylbutyramide should show >90% remaining at 60 min, confirming high metabolic stability compared to linear analogs.

References

  • PubChem. N,2,2-Triethyl-3-methylbutyramide (Compound Summary). National Library of Medicine. [Link]

  • Environmental Protection Agency (EPA). N,2,2-Triethyl-3-methylbutyramide CompTox Dashboard.[Link]

  • Behrendt, H.J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. (Contextual reference for Protocol B).
  • Leffingwell, J.C. (2014). Cooling Ingredients and Their Mechanism of Action. Handbook of Cosmetic Science and Technology. (Contextual reference for WS-series chemistry).
Method

High-Performance Analysis of N,2,2-Triethyl-3-methylbutyramide

Application Note & Analytical Protocols Executive Summary N,2,2-Triethyl-3-methylbutyramide (CAS: 51115-73-2) is a tertiary carboxamide derivative structurally related to the "WS" series of physiological cooling agents (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Analytical Protocols

Executive Summary

N,2,2-Triethyl-3-methylbutyramide (CAS: 51115-73-2) is a tertiary carboxamide derivative structurally related to the "WS" series of physiological cooling agents (e.g., WS-3, WS-23).[1][2][3] Unlike menthol, these amides provide a cooling sensation without strong odor or taste, making them critical functional ingredients in pharmaceuticals (topical analgesics), oral care, and cosmetic formulations.

This Application Note provides rigorous protocols for the characterization, purity assessment, and quantitative analysis of N,2,2-Triethyl-3-methylbutyramide. Due to the molecule's lack of a strong chromophore and potential for isomeric impurities, we define a dual-platform approach utilizing RP-HPLC-MS/UV for non-volatile matrices and GC-MS for purity profiling.

Compound Profile & Physiochemical Basis[4][5]
  • IUPAC Name: N-Ethyl-2,2-diethyl-3-methylbutanamide

  • CAS Number: 51115-73-2[1][2][3][4][5][6]

  • Molecular Formula: C₁₁H₂₃NO

  • Molecular Weight: 185.31 g/mol

  • LogP: ~2.78 (Moderate lipophilicity)

  • pKa: Neutral amide (non-ionizable in standard pH range 2-10)

Analytical Challenge: The molecule lacks extended conjugation, resulting in negligible UV absorption above 220 nm. Traditional HPLC-UV methods must operate at low wavelengths (200–210 nm), increasing susceptibility to baseline noise and solvent cut-off interference. Therefore, Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) is recommended for trace analysis.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on sample matrix and data requirements.

AnalyticalWorkflow Start Sample Matrix RawMaterial Raw Material / Pure Standard Start->RawMaterial Formulation Complex Matrix (Cream, Gel, Solution) Start->Formulation PurityCheck GC-MS (EI) Structural Confirmation RawMaterial->PurityCheck High Conc. Quantitation HPLC-UV/MS Quantification Formulation->Quantitation Trace/Interference GC_Protocol Protocol A: GC-MS (Volatile Impurities) PurityCheck->GC_Protocol LC_Protocol Protocol B: RP-HPLC (Newcrom R1 / C18) Quantitation->LC_Protocol DataOutput CoA / Release Data GC_Protocol->DataOutput LC_Protocol->DataOutput

Figure 1: Decision tree for selecting Analytical Protocol A (GC-MS) or Protocol B (HPLC) based on sample type.

Protocol A: Purity Profiling via GC-MS

Objective: To assess the isomeric purity of N,2,2-Triethyl-3-methylbutyramide standards and detect volatile synthesis byproducts.

4.1 Instrument Configuration
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 260°C. Split ratio 50:1 for neat standards.

4.2 Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1152200.0
Ramp 2303003.0
Total 14.33 min
4.3 MS Detection Parameters
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: 40–350 m/z

  • Solvent Delay: 2.5 min

  • Target Ion (Quant): m/z 185 (Molecular Ion often weak), m/z 128 (Loss of N-ethyl + rearrangement), m/z 58 (Base peak typical of diethyl amines/amides). Note: Fragmentation pattern must be empirically verified with reference standard.

Protocol B: Quantitative Analysis via HPLC-UV/MS

Objective: Quantification of N,2,2-Triethyl-3-methylbutyramide in formulations where volatility or matrix interference prevents GC analysis.

5.1 Mechanistic Rationale

Standard C18 columns often exhibit "dewetting" or poor retention for aliphatic amides in highly aqueous mobile phases. We recommend a Mixed-Mode RP/Cation-Exchange column (e.g., SIELC Newcrom R1) or a high-density C18 with end-capping to ensure peak symmetry and retention.

5.2 Method Parameters
  • Column: Newcrom R1 (SIELC), 3.0 × 150 mm, 3 µm (or C18 equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Column Temp: 40°C.

5.3 Gradient Table
Time (min)% B (Organic)Rationale
0.030Initial equilibration
8.090Elution of analyte (LogP 2.78)
10.090Wash lipophilic contaminants
10.130Re-equilibration
14.030Ready for next injection
5.4 Detection
  • UV: 210 nm (Reference 360 nm). Warning: Acetonitrile must be far-UV grade to minimize baseline drift.

  • MS (ESI+):

    • Mode: Positive Ionization.

    • Target: [M+H]⁺ = 186.31 m/z.

    • Fragmentor: 100 V (Generic starting point).

Reference Standard Qualification

To establish a "Primary Reference Standard" for this compound, the following validation tests are required (Self-Validating System):

  • Identity (NMR):

    • 1H NMR (CDCl3): Confirm the triplet for N-ethyl (approx 1.1 ppm, 3.3 ppm), the multiplets for the 2,2-diethyl groups, and the doublet for the 3-methyl group.

    • 13C NMR: Confirm Carbonyl carbon (~175 ppm) and quaternary carbon at position 2.

  • Purity (Mass Balance):

    • Purity (%) = 100% - (% Water [KF] + % Residual Solvents [GC-HS] + % Inorganics [ROI] + % Organic Impurities [GC/HPLC]).

  • Homogeneity:

    • Analyze 10 vials from the lot; RSD of peak area must be < 1.0%.

References
  • SIELC Technologies. (2018).[6] Separation of N,2,2-Triethyl-3-methylbutyramide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: N,2,2-Triethyl-3-methylbutyramide (CID 3016601).[3][7] National Library of Medicine. Retrieved from [Link]

  • Watson, H. R., et al. (1979). Acyclic carboxamides having a physiological cooling effect. U.S. Patent No. 4,153,679. Washington, DC: U.S. Patent and Trademark Office.
  • Research Institute for Fragrance Materials (RIFM). (2024). Safety Assessment of 2-isopropyl-N,2,3-trimethylbutyramide (Related Structure Read-Across). Food and Chemical Toxicology. Retrieved from [Link] (Generalized reference for safety assessment methodology).

Sources

Application

Application Note: N,2,2-Triethyl-3-methylbutyramide in Advanced Materials

This guide outlines the material science applications of N,2,2-Triethyl-3-methylbutyramide (CAS: 51115-73-2), a synthetic physiological coolant belonging to the N-alkyl carboxamide family. Unlike traditional volatile coo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the material science applications of N,2,2-Triethyl-3-methylbutyramide (CAS: 51115-73-2), a synthetic physiological coolant belonging to the N-alkyl carboxamide family. Unlike traditional volatile cooling agents (e.g., menthol), this compound offers high thermal stability and low volatility, making it uniquely suitable for incorporation into advanced polymers, smart textiles, and active coatings.

Engineering "Cool-Touch" Functionality into Polymers and Textiles

Executive Summary

N,2,2-Triethyl-3-methylbutyramide is a third-generation sensory agent designed to trigger the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, producing a cooling sensation without a drop in tissue temperature. In material science, it is valued over menthol due to its lack of odor , high thermal stability (>200°C) , and compatibility with hydrophobic matrices .

This guide details the protocols for incorporating this agent into:

  • Thermoplastic Masterbatches: For extruded films and fibers.

  • Smart Textile Finishes: For durable, wash-resistant cooling fabrics.[1]

  • Active Hydrogels: For medical cooling patches.

Chemical Identity & Material Properties

PropertySpecificationMaterial Science Implication
Chemical Name N,2,2-Triethyl-3-methylbutyramideSterically hindered amide structure ensures chemical stability.
CAS Number 51115-73-2Unique identifier for regulatory compliance.
Molecular Formula C₁₁H₂₃NOHydrophobic character (LogP ~2.78) aids polymer dispersion.
Physical State Liquid / Low-melting SolidFaciliates liquid injection during extrusion or emulsification.
Boiling Point >250°C (est.)Critical: Survives polymer melt processing (PE/PP/PET).
Solubility Soluble in Alcohols, Glycols, OilsCompatible with polyolefins and solvent-based coatings.
Odor Profile Neutral / NoneDoes not interfere with product fragrance or textile neutrality.

Mechanism of Action

Unlike phase-change materials (PCMs) that absorb heat, this molecule works via chemesthesis . It lowers the activation threshold of cold-sensing nerve receptors (TRPM8) in the skin. When a user touches the treated material, the agent migrates slightly to the skin surface, triggering a "phantom" cooling sensation.

TRPM8_Mechanism Material Treated Material (Polymer/Textile) Migration Surface Migration (Diffusion) Material->Migration Release Skin Skin Contact (Stratum Corneum) Migration->Skin Transfer Receptor TRPM8 Receptor (Nerve Ending) Skin->Receptor Binding Signal Ca2+ Influx Depolarization Receptor->Signal Activation Sensation Perceived Cooling (No Temp Drop) Signal->Sensation Neural Signal

Figure 1: Chemesthetic mechanism. The agent must migrate from the material matrix to the skin interface to function.

Application Protocols

Protocol A: Preparation of Cooling Masterbatch (Polymer Extrusion)

Objective: Create a concentrated pellet (Masterbatch) containing 10-20% N,2,2-Triethyl-3-methylbutyramide for downstream dilution into films or fibers. Matrix: LDPE (Low-Density Polyethylene) or PP (Polypropylene).

Materials:

  • Polymer Resin (MFI 2-4 for film, MFI 20+ for fiber).

  • N,2,2-Triethyl-3-methylbutyramide (Active).[2]

  • Porous Silica (carrier) or Calcium Silicate (optional, to absorb liquid active).

Step-by-Step Workflow:

  • Adsorption (If Active is Liquid):

    • If the active is liquid at room temperature, pre-mix it with porous silica (ratio 1:1 or 1:2) in a high-speed mixer until a free-flowing powder is obtained. This prevents screw slippage.

  • Compounding:

    • Feeder 1: Polymer Resin (80-90%).

    • Feeder 2: Active/Silica Pre-mix (10-20%).

    • Extruder: Twin-screw extruder (L/D ratio > 32).

  • Temperature Profile (Critical):

    • Zone 1 (Feed): 140°C

    • Zone 2-4 (Compression): 160°C - 180°C

    • Zone 5 (Metering): 170°C

    • Note: Do not exceed 210°C to prevent degradation or flashing of the active.

  • Pelletizing: Strand cut or underwater pelletizing.

  • Let-down: Dilute the masterbatch at 1-3% into the final polymer during film blowing or injection molding.

Protocol B: Durable Textile Finishing (Pad-Dry-Cure)

Objective: Apply a wash-resistant cooling finish to Cotton or Polyester fabrics. Challenge: The molecule is hydrophobic. It requires emulsification or micro-encapsulation.

Formulation:

  • Active: N,2,2-Triethyl-3-methylbutyramide (20-40 g/L).

  • Binder: Self-crosslinking acrylic or polyurethane binder (30-50 g/L).

  • Emulsifier: Non-ionic surfactant (e.g., Polysorbate 80) (5-10 g/L).

  • Water: Balance.

Step-by-Step Workflow:

  • Emulsification:

    • Mix the Active and Emulsifier at 40°C.

    • Slowly add water under high-shear stirring (Ultra-Turrax) at 5000 rpm for 10 mins to create a stable white emulsion.

  • Padding:

    • Add Binder to the emulsion.[3]

    • Impregnate fabric (Cotton or PET) through a padder.

    • Pick-up: 70-80%.

  • Drying: 100°C for 2-3 minutes.

  • Curing: 150°C for 2 minutes. This crosslinks the binder, trapping the active on the fiber surface.

Analytical Verification & Quality Control

To ensure the active is successfully incorporated and stable, use the following extraction and analysis protocol.

Protocol C: Extraction and GC-MS Quantification

Scope: Determining the concentration of N,2,2-Triethyl-3-methylbutyramide in a solid polymer matrix.

  • Sample Prep: Cryo-mill 1.0 g of the polymer film into fine powder.

  • Extraction:

    • Solvent: Dichloromethane (DCM) or Ethanol.

    • Method: Soxhlet extraction (4 hours) or Ultrasonic extraction (30 mins x 2).

  • GC-MS Conditions:

    • Column: HP-5MS (30m x 0.25mm x 0.25µm).

    • Injector Temp: 250°C.

    • Oven Program: 60°C (1 min) -> 20°C/min -> 280°C (5 min).

    • Detection: Mass Spec (SIM mode looking for parent ion, likely 185 m/z, and characteristic fragments).

  • Validation: Compare retention time with a pure standard (CAS 51115-73-2).

Manufacturing Workflow Diagram

Workflow Active N,2,2-Triethyl-3-methylbutyramide (Liquid/Solid Active) Premix High-Speed Mixer (Adsorption) Active->Premix Carrier Porous Silica / Carrier Carrier->Premix Resin Polymer Resin (PE/PP) Extrusion Twin-Screw Extruder (Temp < 200°C) Resin->Extrusion Premix->Extrusion Pellet Cooling Masterbatch (10-20% Conc.) Extrusion->Pellet Film Film Blowing (Packaging) Pellet->Film Let-down 1-3% Fiber Melt Spinning (Textiles) Pellet->Fiber Let-down 1-3%

Figure 2: Industrial workflow for creating cooling masterbatches.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Screw Slippage Active is acting as a lubricant in the extruder.Increase ratio of porous silica carrier; lower feed rate.
Fuming at Die Processing temperature too high (>220°C).Reduce zone temperatures; check active thermal stability.
Weak Cooling Active trapped inside polymer matrix (poor migration).Add a "blooming agent" (e.g., glycerol monostearate) to push active to surface.
Greasy Surface Concentration too high; active blooming out.[3]Reduce let-down ratio; ensure proper compatibility with matrix.

References

  • SIELC Technologies. (2018).[4] Separation of N,2,2-Triethyl-3-methylbutyramide on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: N,2,2-Triethyl-3-methylbutyramide (CAS 51115-73-2).[5] Retrieved from [Link][5]

  • Leffingwell, J. C. (2018).[6] Cooling Ingredients and Their Mechanism of Action.[1][3][6][7] In Handbook of Cosmetic Science and Technology. (Contextual reference for WS-class cooling agents).

  • Watson, H. R., et al. (1978). New compounds with the menthol cooling effect.[7] Journal of the Society of Cosmetic Chemists. (Foundational text for Carboxamide coolants).

Sources

Method

"synthesis of derivatives from N,2,2-Triethyl-3-methylbutyramide"

Executive Summary & Structural Analysis 1.1 The Challenge of the "Steric Wall" The substrate N,2,2-Triethyl-3-methylbutyramide (Structure 1 ) represents a class of "hyper-hindered" carboxamides.[1] Chemically, it feature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

1.1 The Challenge of the "Steric Wall" The substrate N,2,2-Triethyl-3-methylbutyramide (Structure 1 ) represents a class of "hyper-hindered" carboxamides.[1] Chemically, it features a quaternary


-carbon (C2) substituted with two ethyl groups, adjacent to a bulky isopropyl group at the 

-position (C3).[1] This "penta-substituted ethane" motif creates a formidable steric shield around the carbonyl carbon, rendering it kinetically inert to standard nucleophilic attack.[1]

While this stability is advantageous for its use as a physiological coolant (TRPM8 agonist) or robust intermediate, it presents a significant barrier for synthetic derivatization.[1] Standard protocols (e.g., mild hydrolysis, room-temperature reduction) will fail.[1]

1.2 Scope of this Guide This application note details three "forcing" protocols designed to breach this steric wall, enabling the synthesis of key derivatives:

  • The Amine Derivative: via Exhaustive Hydride Reduction.

  • The Tertiary Amide: via Deprotonative Alkylation.

  • The Parent Acid: via High-Temperature Solvolytic Cleavage.

Reaction Landscape Visualization

The following flowchart maps the strategic pathways for derivatizing the core scaffold.

ReactionLandscape cluster_sterics Steric Barrier Amide N,2,2-Triethyl-3-methylbutyramide (Substrate) Amine N-Ethyl-2,2-diethyl-3-methylbutan-1-amine (Amine Derivative) Amide->Amine Protocol A: LiAlH4, THF Reflux (C=O to CH2) TertAmide N-Alkyl-N,2,2-triethyl-3-methylbutyramide (Tertiary Amide) Amide->TertAmide Protocol B: NaH, R-X, DMF (N-H to N-R) Acid 2,2-Diethyl-3-methylbutanoic Acid (Parent Acid) Amide->Acid Protocol C: KOH, Glycol, 180°C (Hydrolysis)

Figure 1: Divergent synthesis pathways from the hindered amide scaffold. Colors indicate reaction severity and product class.[1]

Protocol A: Exhaustive Reduction to the Secondary Amine

Objective: Convert the carbonyl group (


) to a methylene group (

) to generate N-ethyl-2,2-diethyl-3-methylbutan-1-amine. Mechanism: Nucleophilic hydride attack.[1][2] Due to the

-quaternary center, the initial coordination of aluminum to oxygen is critical to activate the carbonyl.

Reagents:

  • Lithium Aluminum Hydride (LiAlH

    
    ), 2.0 M solution in THF (4.0 equivalents).[1]
    
  • Tetrahydrofuran (THF), anhydrous.[1]

  • Rochelle Salt (Sodium potassium tartrate), saturated aqueous solution.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solubilization: Dissolve N,2,2-Triethyl-3-methylbutyramide (10 mmol) in anhydrous THF (50 mL).

  • Addition (0°C): Cool the solution to 0°C. Add LiAlH

    
     solution (20 mL, 40 mmol) dropwise via syringe. Note: Gas evolution (
    
    
    
    ) will occur.[1] Ensure venting.
  • Thermal Activation:

    • Standard Amides: Room temperature is usually sufficient.[1]

    • This Substrate: Warm to room temperature, then heat to reflux (66°C) . Maintain reflux for 24-48 hours .

    • Checkpoint: Monitor by TLC or GC-MS.[1] The disappearance of the starting material peak is slow. If incomplete after 24h, add an additional 1.0 eq of LiAlH

      
      .
      
  • Fieser Quench (Critical Safety Step):

    • Cool reaction to 0°C.[1]

    • Dilute with diethyl ether (50 mL).

    • Carefully add: 1.5 mL water

      
       1.5 mL 15% NaOH 
      
      
      
      4.5 mL water.
    • Stir vigorously until a white, granular precipitate forms (aluminum salts).[1]

  • Isolation: Filter through a Celite pad. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: The resulting amine is likely an oil. Purify via Acid-Base extraction or distillation (high boiling point expected, >200°C).[1]

Why this works: The high temperature and excess hydride overcome the steric repulsion of the ethyl/isopropyl groups, forcing the formation of the tetrahedral aluminate intermediate.

Protocol B: N-Alkylation (Synthesis of Tertiary Amides)

Objective: Functionalize the amide nitrogen to modulate lipophilicity (LogP) or alter TRP channel binding. Challenge: The steric bulk of the acyl group shields the N-H proton, making deprotonation slower, and the subsequent


 attack hindered.

Reagents:

  • Sodium Hydride (NaH), 60% dispersion in oil (1.5 equivalents).[1]

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.5 equivalents).[1]

  • DMF (Dimethylformamide) or THF/HMPA (for difficult cases).[1]

Step-by-Step Methodology:

  • Deprotonation: To a suspension of NaH (15 mmol) in anhydrous DMF (30 mL) at 0°C, add a solution of N,2,2-Triethyl-3-methylbutyramide (10 mmol) in DMF (10 mL).

  • Activation Time: Stir at 0°C for 30 mins, then Room Temp for 1 hour. Observation: Evolution of

    
     gas indicates anion formation.
    
  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (15 mmol) dropwise.

  • Reaction: Stir at Room Temp for 12 hours.

    • Optimization: If conversion is <50% (checked by LC-MS), heat to 60°C.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[1] Wash organic layer with water (
    
    
    
    ) to remove DMF.

Protocol C: Harsh Hydrolysis to the Parent Acid

Objective: Cleave the amide bond to release 2,2-diethyl-3-methylbutanoic acid. The "Pivaloyl" Effect: This amide is chemically similar to a Pivalamide (t-Butyl amide), which is often used as a permanent protecting group because it resists hydrolysis.[1] To cleave it, we must use high-boiling solvents.[1]

Reagents:

  • Potassium Hydroxide (KOH) pellets (10 equivalents).[1]

  • Ethylene Glycol (Solvent, bp ~197°C).[1]

  • Water (trace).[1]

Step-by-Step Methodology:

  • Mixture: In a round-bottom flask, combine the amide (10 mmol) and KOH (100 mmol) in Ethylene Glycol (40 mL). Add 1 mL of water (essential for the mechanism).

  • Forcing Conditions: Heat the mixture to 160°C - 180°C .

    • Note: Aqueous NaOH at 100°C will likely fail (0% conversion).[1] The high temperature of glycol is necessary to overcome the activation energy barrier.

  • Duration: Reflux for 48-72 hours.

  • Workup:

    • Cool to room temperature.[3] Dilute with water (100 mL).

    • Wash: Extract with Ether (discard organic layer—this removes unreacted amide).[1]

    • Acidify: Acidify the aqueous layer to pH 1 using conc. HCl.

    • Extract: Extract the liberated acid with Dichloromethane (

      
      ).
      
    • Dry/Concentrate: Yields the free carboxylic acid.

Analytical Data & Expectations

The following table summarizes the expected spectral shifts upon derivatization.

DerivativeIR Signature (cm

)
1H NMR Key Feature (

ppm)
Mass Spec (ESI)
Starting Amide 1640 (C=O, strong)3300 (N-H)~5.5 (br, NH)~2.0-2.2 (m, methine)

Amine (Prot.[1] A) No C=O ~3400 (N-H amine)~2.6 (t,

)Upfield shift of ethyls

(loss of O, gain of 2H)
Tert.[1] Amide (Prot.[1][4] B) 1635 (C=O)No N-H New singlet (N-Me) or multiplet (N-R)Loss of NH signal

Acid (Prot. C) 1700-1710 (C=O acid)2500-3000 (O-H broad)~11.0-12.0 (br s, COOH)

References

  • Wilkinson Sword Ltd. (1970s).[1] N-substituted paramenthane carboxamides. (Foundational patents on WS-23/WS-3 class cooling agents establishing the stability of the carboxamide scaffold).[1]

  • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Authoritative text on LiAlH4 reduction mechanisms for hindered amides). [1]

  • Brown, H. C., & Heim, P. (1973).[1] "Selective Reductions. Reduction of Amides with Diborane." Journal of Organic Chemistry, 38(34), 5865.[1] (Alternative reduction protocols for sterically congested substrates).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (General reference for hydrolysis of hindered amides and steric effects). [1]

  • Le Quesne, P. W., et al. (1980).[1] "Biomimetic synthesis of sterically hindered amides." Journal of Organic Chemistry. (Discusses the kinetic stability of neo-pentyl like amides).

Disclaimer: The protocols described involve hazardous reagents (LiAlH4, NaH, strong caustics) and high temperatures.[1] All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Notes and Protocols: N,2,2-Triethyl-3-methylbutyramide as a Chiral Building Block for Complex Molecules

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Harnessing Steric Hindrance for Asymmetric Synthesis In the realm of complex molecule synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing Steric Hindrance for Asymmetric Synthesis

In the realm of complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries have emerged as powerful tools to impart stereochemical information onto prochiral substrates, enabling the construction of enantiomerically enriched building blocks. This guide details the application of sterically hindered amides, exemplified by derivatives of N,2,2-triethyl-3-methylbutyramide, as robust chiral auxiliaries for the asymmetric synthesis of α-quaternary carboxylic acids.

The core principle lies in the temporary attachment of a chiral amine to a carboxylic acid, forming a chiral amide. The inherent chirality and steric bulk of the auxiliary then direct the approach of an electrophile to one face of the corresponding enolate, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary reveals the desired chiral carboxylic acid derivative, now possessing a newly formed stereocenter. This strategy is particularly valuable for the synthesis of challenging all-carbon quaternary centers.

This document provides a conceptual framework and detailed, actionable protocols based on well-established methodologies for using sterically hindered amides in asymmetric synthesis. While direct literature on N,2,2-triethyl-3-methylbutyramide itself as a chiral auxiliary is nascent, the principles outlined herein are extrapolated from analogous and extensively validated systems, such as Myers' pseudoephedrine amides, providing a solid foundation for its application.[1][2]

Physicochemical Properties of the Core Carboxylic Acid

A foundational understanding of the physical and chemical properties of the carboxylic acid precursor is essential for its effective use in the laboratory.

PropertyValue
Chemical Name 2,2-Diethyl-3-methylbutanoic acid
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Appearance Colorless liquid or low-melting solid
Boiling Point Not readily available; estimated to be >200 °C
Solubility Soluble in organic solvents (e.g., THF, diethyl ether, dichloromethane); sparingly soluble in water

I. Synthesis of the Sterically Hindered Carboxylic Acid Precursor

The synthesis of 2,2-diethyl-3-methylbutanoic acid, the core structure for derivatization, can be efficiently achieved via a malonic ester synthesis. This classical method allows for the sequential introduction of alkyl groups to form a quaternary carbon center.[3][4]

Protocol 1: Synthesis of 2,2-Diethyl-3-methylbutanoic Acid

This protocol details the synthesis starting from diethyl malonate.

Workflow:

G A Diethyl Malonate B Diethyl sec-butylmalonate A->B 1. NaOEt, EtOH 2. sec-Butyl bromide C Diethyl sec-butylethylmalonate B->C 1. NaOEt, EtOH 2. Ethyl iodide D 2,2-Diethyl-3-methylbutanoic acid C->D 1. KOH, H₂O/EtOH 2. H₃O⁺, Δ (-CO₂)

Caption: Malonic ester synthesis of the target carboxylic acid.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • sec-Butyl bromide

  • Ethyl iodide

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1: Synthesis of Diethyl sec-butylmalonate.

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere.

    • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise.

    • Add sec-butyl bromide (1.0 eq) dropwise and reflux the mixture for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to afford crude diethyl sec-butylmalonate, which can be purified by vacuum distillation.[4]

  • Step 2: Synthesis of Diethyl sec-butylethylmalonate.

    • Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.

    • Add the diethyl sec-butylmalonate (1.0 eq) from the previous step to the ethoxide solution.

    • Add ethyl iodide (1.1 eq) and reflux the mixture for 12-24 hours.

    • Work up the reaction as in Step 1 to obtain diethyl sec-butylethylmalonate.[5]

  • Step 3: Hydrolysis and Decarboxylation.

    • Dissolve the diethyl sec-butylethylmalonate in a mixture of ethanol and aqueous KOH solution (excess).

    • Reflux the mixture for 4-6 hours until saponification is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue carefully with concentrated HCl to pH 1-2.

    • Heat the acidic mixture to reflux to effect decarboxylation until gas evolution ceases.

    • Cool the mixture and extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2,2-diethyl-3-methylbutanoic acid. The product can be purified by vacuum distillation.

II. Application as a Chiral Auxiliary in Asymmetric Alkylation

The synthesized sterically hindered carboxylic acid can be coupled to a chiral auxiliary, such as (+)-pseudoephedrine, to form a chiral amide. This amide then serves as a substrate for highly diastereoselective enolate alkylation. The Myers' asymmetric alkylation protocol is a well-established and reliable method for this transformation.[1][6][7]

Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

Workflow:

G A 2,2-Diethyl-3-methylbutanoic acid B Chiral Amide Adduct A->B 1. SOCl₂ or (COCl)₂ 2. (+)-Pseudoephedrine, Et₃N C Chelated (Z)-Enolate B->C LDA, LiCl, THF, -78 °C D Alkylated Amide (High Diastereoselectivity) C->D R-X (Alkyl Halide) E α-Alkylated Carboxylic Acid D->E Acidic or Basic Hydrolysis F Recovered Auxiliary D->F Hydrolysis

Caption: Asymmetric alkylation via a chiral pseudoephedrine amide.

Materials:

  • 2,2-Diethyl-3-methylbutanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • (+)-Pseudoephedrine

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Aqueous sulfuric acid (e.g., 6M H₂SO₄) or potassium hydroxide (KOH)

Procedure:

  • Step 1: Formation of the Chiral Amide.

    • Convert 2,2-diethyl-3-methylbutanoic acid to its acid chloride by reacting with an excess of SOCl₂ or (COCl)₂ with a catalytic amount of DMF in an inert solvent like dichloromethane. Remove the excess reagent under reduced pressure.

    • Dissolve (+)-pseudoephedrine (1.0 eq) and Et₃N (1.1 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add the freshly prepared acid chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting chiral amide can be purified by column chromatography or recrystallization.[8]

  • Step 2: Diastereoselective Alkylation.

    • In a flame-dried flask under an inert atmosphere, dissolve anhydrous LiCl (6.0 eq) in anhydrous THF.

    • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to diisopropylamine (2.2 eq) in anhydrous THF at -78 °C and then warming to 0 °C for 30 minutes.

    • Dissolve the chiral amide (1.0 eq) in anhydrous THF, add it to the LiCl solution, and cool the mixture to -78 °C.

    • Add the freshly prepared LDA solution dropwise to the amide solution at -78 °C and stir for 1 hour to form the enolate.

    • Add the alkyl halide (1.5 eq) and stir at -78 °C for 4-6 hours, then allow the reaction to warm slowly to 0 °C.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by chromatography.[6][7]

  • Step 3: Cleavage of the Chiral Auxiliary.

    • Acidic Hydrolysis: Dissolve the alkylated amide in a mixture of THF and 6M aqueous H₂SO₄. Reflux the mixture for 12-24 hours. Cool, and extract the product with diethyl ether. The aqueous layer can be basified to recover the pseudoephedrine.[2]

    • Basic Hydrolysis: Alternatively, reflux the amide in aqueous KOH. After completion, acidify the mixture and extract the carboxylic acid product.

    • The resulting α-alkylated carboxylic acid will be highly enantiomerically enriched.

III. Data Presentation: Expected Outcomes

The diastereoselectivity of the Myers' alkylation is typically very high, often exceeding 95:5 dr. The following table provides hypothetical data for the alkylation of the chiral amide derived from 2,2-diethyl-3-methylbutanoic acid and (+)-pseudoephedrine.

Electrophile (R-X)Diastereomeric Ratio (dr)Yield (%)
Methyl Iodide>98:285-95
Ethyl Iodide>97:380-90
Benzyl Bromide>99:190-98

Conclusion

The use of sterically hindered amides, conceptually based on the target molecule N,2,2-triethyl-3-methylbutyramide, offers a powerful and predictable method for the asymmetric synthesis of complex chiral building blocks. By leveraging the principles of chiral auxiliary-mediated diastereoselective alkylation, researchers can access valuable enantiomerically enriched α-quaternary carboxylic acids. The protocols detailed in this guide, while based on well-established analogous systems, provide a robust starting point for the application of this class of compounds in the synthesis of novel and complex molecular targets in pharmaceutical and materials science research.

References

  • Myers, A. G., et al. "Synthesis of Sterically Hindered C(alpha,alpha)-Disubstituted alpha-Amino Acids." The Journal of Organic Chemistry, 2001.
  • BenchChem.
  • Wilsily, A., & Fillion, E.
  • Enders, D., et al. "The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones." Journal of the American Chemical Society, 2010.
  • Myers, A. G., et al. "Asymmetric Alkylation of Enolates." Harvard University, Chem 115 Lecture Notes.
  • Enders, D., Fey, P., & Kipphardt, H. "(S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) and (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP)." Organic Syntheses, 1987.
  • Enders, D., Kipphardt, H., & Fey, P. "ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE." Organic Syntheses, 1987.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. "Asymmetric alkylation of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982.
  • Myers, A. G., & Yang, B. H. "SYNTHESIS AND DIASTEREOSELECTIVE ALKYLATION OF PSEUDOEPHEDRINE AMIDES." Organic Syntheses, 1999.
  • BenchChem.
  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." 2019.
  • LibreTexts. "22.
  • Wikipedia. "Chiral auxiliary."
  • Organic Syntheses. "dl-ISOLEUCINE."
  • Chemeurope. "Chiral auxiliary."
  • Zhang, L.-B., et al.
  • Asymmetric Synthesis. "Lecture Notes."
  • BenchChem. "Application Notes and Protocols: Cleavage of the Pseudoephedrine Auxiliary Group."
  • European Patent Office.
  • ResearchGate.
  • Wang, M.-X., et al. "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides." The Journal of Organic Chemistry, 2014.
  • Wikipedia. "Isovaleric acid."
  • PubChem. "2,2-Diethyl-3-methyl-3-butenoic acid."
  • PrepChem. "Synthesis of 2-Ethyl-2-methyl-butyric acid."
  • European Patent Office.
  • Organic Chemistry Frontiers. "Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides."
  • International Journal of Organic Chemistry. "Convenient Cleavage Reaction of 1-Acylhydantoin to Amide."
  • Chemical Science. "Selective desaturation of amides: a direct approach to enamides."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N,2,2-Triethyl-3-methylbutyramide

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N,2,2-Triethyl-3-methylbutyramide. As a sterically hindered tertiary amide, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N,2,2-Triethyl-3-methylbutyramide. As a sterically hindered tertiary amide, this compound presents unique purification hurdles that require a systematic and well-understood approach. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the attainment of high-purity material essential for downstream applications.

Understanding the Challenge: The Nature of N,2,2-Triethyl-3-methylbutyramide

N,2,2-Triethyl-3-methylbutyramide is a highly substituted, sterically hindered amide. Its structure poses significant challenges for purification due to several factors:

  • High Boiling Point: The molecular weight and structure suggest a high boiling point, making atmospheric distillation impractical due to the risk of thermal decomposition.[1][2]

  • Potential for Stubborn Impurities: Synthesis of such amides can often be incomplete, leading to contamination with unreacted starting materials and byproducts that may have similar physical properties to the desired product.[3][4]

  • Resistance to Standard Purification Techniques: The bulky nature of the molecule can impede efficient separation by standard chromatographic and recrystallization methods.[5]

A plausible synthetic route for N,2,2-Triethyl-3-methylbutyramide involves the reaction of 2,2-diethyl-3-methylbutanoyl chloride with ethylamine. This reaction would likely be carried out in the presence of a base, such as triethylamine, to scavenge the HCl byproduct.[6][7]

Likely Impurities:

  • Unreacted 2,2-diethyl-3-methylbutanoic acid: From incomplete conversion to the acid chloride or hydrolysis of the acid chloride.

  • Unreacted ethylamine: If used in excess.

  • Triethylamine hydrochloride: The salt byproduct from the base.

  • Side-reaction products: Such as products from the self-condensation of the starting materials.

The purification strategy must be designed to effectively remove these and other potential impurities.

Estimated Physical Properties

PropertyEstimated ValueRationale/Comparison Compound
Molecular Formula C₁₁H₂₃NO-
Molecular Weight 185.31 g/mol -
Boiling Point >200 °C at atm. pressure; ~80-100 °C at <1 mmHgCompared to N,2,3-Trimethyl-2-isopropylbutanamide (Boiling Point: 83–85 °C at 0.35 mmHg).[8]
Melting Point Likely a low-melting solid or a viscous liquid at room temp.Many sterically hindered amides are oils or low-melting solids.
Solubility Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane); Insoluble in water.General property of N-substituted amides.[8]

Troubleshooting Guide: Fractional Vacuum Distillation

Fractional vacuum distillation is often the most effective method for purifying high-boiling, thermally sensitive liquids like N,2,2-Triethyl-3-methylbutyramide.[9][10]

Q1: My compound seems to be decomposing during distillation, even under vacuum. What's causing this and how can I prevent it?

A1: Thermal decomposition is a significant risk with complex organic molecules.[2] The issue likely stems from either an insufficiently low vacuum or localized overheating.

  • Causality: The boiling point of a liquid is dependent on the pressure above it.[9] If the vacuum is not deep enough, a higher temperature is required to achieve boiling, which can lead to decomposition. Hot spots in the distillation flask can also cause localized charring and degradation.

  • Troubleshooting Steps:

    • Improve the Vacuum: Ensure all joints in your distillation apparatus are well-sealed with appropriate grease. Check your vacuum pump for proper function and oil level. A good working vacuum should be in the range of 0.1-1 mmHg.

    • Use a Vigreux Column: A short Vigreux column can improve separation efficiency without causing a significant pressure drop, allowing for distillation at a lower temperature.[11]

    • Ensure Even Heating: Use a heating mantle with a stirrer to ensure the liquid is heated evenly. Avoid direct heating with a flame or a hot plate, which can create hot spots.

    • Minimize Residence Time: Distill the compound as quickly as possible without compromising separation efficiency. The longer the compound is exposed to high temperatures, the greater the risk of decomposition.

Q2: I'm getting poor separation between my product and a close-boiling impurity. How can I improve the efficiency of my fractional distillation?

A2: Poor separation is usually due to an insufficient number of theoretical plates in the distillation column or an incorrect reflux ratio.[11]

  • Causality: Fractional distillation relies on repeated condensation and vaporization cycles (theoretical plates) to separate components with close boiling points.[11] If the column is too short or the distillation is run too quickly, these cycles do not occur efficiently.

  • Troubleshooting Steps:

    • Increase Column Length/Efficiency: Use a longer fractionating column or one packed with a high-surface-area material like Raschig rings or metal sponges. This increases the number of theoretical plates.

    • Optimize the Reflux Ratio: Wrap the distillation head with glass wool or aluminum foil to encourage reflux. A higher reflux ratio (more condensate returning to the column) improves separation but slows down the distillation. Find a balance that works for your specific separation.

    • Slow Down the Distillation Rate: Collect the distillate at a slow, steady rate (e.g., 1-2 drops per second). This allows for proper equilibrium to be established in the column.

Experimental Protocol: Fractional Vacuum Distillation
  • Preparation: The crude N,2,2-Triethyl-3-methylbutyramide should first undergo an aqueous workup. Dissolve the crude product in a nonpolar organic solvent like diethyl ether or ethyl acetate. Wash sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amines, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a short Vigreux column. Ensure all glassware is dry and joints are properly sealed.

  • Distillation:

    • Place the crude, washed product in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system, ensuring there are no leaks.

    • Gradually heat the distillation flask using a heating mantle while stirring.

    • Collect a forerun of any low-boiling impurities.

    • Once the temperature stabilizes at the boiling point of the product at the given pressure, collect the main fraction in a separate receiving flask.

    • Monitor the purity of the collected fractions using a suitable analytical technique like GC or ¹H NMR.[][13]

Troubleshooting Guide: Column Chromatography

Column chromatography can be a powerful tool for purifying amides, but the choice of stationary and mobile phases is critical, especially for sterically hindered compounds.[5]

Q1: My amide product is streaking or tailing badly on the silica gel column, leading to poor separation and low recovery. Why is this happening?

A1: Tailing of amides on silica gel is a common problem. It can be caused by the interaction of the slightly basic amide with the acidic silanol groups on the silica surface, or by the presence of highly polar impurities.[14]

  • Causality: The lone pair of electrons on the nitrogen atom of the amide can interact with the acidic protons of the silica gel, causing the compound to "stick" to the stationary phase and elute slowly and broadly.

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Eluent: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase can help to neutralize the acidic sites on the silica gel, reducing tailing.[14]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[15] Alternatively, reversed-phase chromatography on a C18 column can be effective for moderately polar compounds.[16]

    • Optimize the Solvent System: A more polar solvent system may be needed to effectively elute the amide from the column. A gradient elution from a less polar to a more polar solvent system can often improve separation.

Q2: I can't seem to separate my product from a nonpolar impurity using normal-phase chromatography. What should I try next?

A2: If your product and impurity have very similar polarities, a different separation mechanism may be required.

  • Causality: Normal-phase chromatography separates based on polarity. If two compounds have very similar polarities, they will co-elute.

  • Troubleshooting Steps:

    • Switch to Reversed-Phase Chromatography: Reversed-phase chromatography separates based on hydrophobicity. This may provide the selectivity needed to separate your product from the nonpolar impurity. A mobile phase of acetonitrile/water or methanol/water is typically used.[16]

    • Try a Different Normal-Phase Solvent System: Sometimes, changing the composition of the mobile phase (e.g., using dichloromethane/methanol instead of hexanes/ethyl acetate) can alter the selectivity of the separation.

Experimental Protocol: Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). For normal-phase on silica gel, a mixture of hexanes and ethyl acetate is a good starting point. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,2,2-Triethyl-3-methylbutyramide.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_final Final Product Crude Crude Product (with impurities) Wash Acid/Base Wash & Drying Crude->Wash Dissolve in Organic Solvent Distill Fractional Vacuum Distillation Wash->Distill If liquid & thermally sensitive Chrom Column Chromatography Wash->Chrom If solid or highly polar Pure Pure Product (>99%) Distill->Pure Chrom->Pure

Caption: General purification workflow for N,2,2-Triethyl-3-methylbutyramide.

Troubleshooting Decision Tree for Chromatography

ChromatographyTroubleshooting Start Problem with Chromatography? Tailing Product Tailing/ Streaking? Start->Tailing PoorSep Poor Separation? Start->PoorSep Tailing->PoorSep No AddBase Add 0.1-1% Triethylamine to Eluent Tailing->AddBase Yes ChangeSolvent Change Solvent System (e.g., DCM/MeOH) PoorSep->ChangeSolvent Yes ChangeStationary Switch to Neutral Alumina or Reversed-Phase (C18) AddBase->ChangeStationary Still Tailing Gradient Use Gradient Elution ChangeSolvent->Gradient Still Poor Gradient->ChangeStationary Still Poor

Caption: Decision tree for troubleshooting column chromatography issues.

Frequently Asked Questions (FAQs)

Q3: Is recrystallization a viable option for purifying N,2,2-Triethyl-3-methylbutyramide?

A3: Recrystallization can be an effective purification technique if the compound is a solid at room temperature and a suitable solvent can be found.[5] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Given that this compound is likely a low-melting solid or an oil, finding a suitable recrystallization solvent may be challenging. A mixed-solvent system (e.g., ethanol/water, hexanes/ethyl acetate) might be necessary.[17]

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.[][18]

  • Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting residual solvents. A GC-MS system can also help in identifying unknown impurities.[19]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for non-volatile compounds. HPLC can provide high-resolution separation and accurate quantification of impurities.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity.[13]

Q5: I have a persistent impurity that co-elutes with my product in both normal and reversed-phase chromatography. What other options do I have?

A5: This is a challenging situation that may require a chemical solution.

  • Derivatization: It might be possible to selectively react either the product or the impurity to change its physical properties, allowing for separation. This is a more advanced technique and requires careful consideration of the chemistry involved.

  • Preparative HPLC: If the impurity is present in a small amount, preparative HPLC can often provide the high resolution needed for separation, although it is more expensive and time-consuming for large quantities.

References

  • Fitzarr. (2020). Comment on "Looking for some advice for purification of diamide". Reddit. [Link]

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. [Link]

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies. [Link]

  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. 4IR Solutions. [Link]

  • Various Authors. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Digivac. (2015). 3 Benefits of Vacuum Fractional Distillation. Digivac. [Link]

  • The Royal Society of Chemistry. (2012). Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • Percec, V., et al. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. PMC. [Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Cheméo. (n.d.). Butanamide, N-ethyl-3-methyl - Chemical & Physical Properties. Cheméo. [Link]

  • Chemistry LibreTexts. (2022). 5.4A: Overview of Vacuum Distillation. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). N,2,2-Triethyl-3-methylbutyramide. PubChem. [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • University of Rochester. (n.d.). Purification: Fractional Distillation. University of Rochester. [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Wikipedia. [Link]

  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Busch Ireland. (n.d.). Vacuum Distillation. Busch Ireland. [Link]

  • Chemical Synthesis Database. (2025). N,N-diethyl-2-hydroxy-3-methylbutanamide. Chemical Synthesis Database. [Link]

  • Chemguide. (n.d.). the preparation of amides. Chemguide. [Link]

  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Fiveable. (2025). N-substituted Amides Definition. Fiveable. [Link]

  • Sakuramil S2 mock. (n.d.). Sakuramil S2 mock. [Link]

  • Google Patents. (n.d.). CN102260185A - Synthetic method of N-ethyl-2,2-diisopropyl butyramide.
  • Sobiech, M., Maciejewska, D., & Luliński, P. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

  • Google Patents. (n.d.).
  • Lu, C., et al. (2014). A New Process for the Synthesis of ( 2S,3S )-2-Ethyl-3-Methylvaleramide. ResearchGate. [Link]

Sources

Optimization

"optimizing reaction conditions for N,2,2-Triethyl-3-methylbutyramide"

Technical Support Center: Optimizing Reaction Conditions for N,2,2-Triethyl-3-methylbutyramide -Disubstituted Amide Coupling Ticket ID: #AMIDE-OPT-882 Assigned Scientist: Senior Application Scientist, Process Chemistry D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for N,2,2-Triethyl-3-methylbutyramide


-Disubstituted Amide Coupling
Ticket ID:  #AMIDE-OPT-882
Assigned Scientist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Wall" Challenge

You are encountering difficulty synthesizing N,2,2-Triethyl-3-methylbutyramide . Analysis of the molecular structure reveals the root cause: Extreme Steric Congestion.

The target molecule features a quaternary


-carbon (C2) bonded to two ethyl groups, the carbonyl, and a bulky isopropyl group (the 3-methylbutyl backbone). This creates a "neopentyl-like" steric environment that effectively shields the carbonyl carbon from nucleophilic attack. Standard coupling protocols (EDC/HOBt, DCC) will likely fail or result in negligible yields (<10%) because the activation energy required to form the tetrahedral intermediate is too high.

This guide provides an optimized "High-Force" protocol using Vilsmeier-activated acid chloride synthesis and an alternative T3P® (Propylphosphonic anhydride) route, specifically designed for sterically hindered substrates.

Diagnostic Troubleshooting (Q&A)

Q1: I used Thionyl Chloride (


) to make the acid chloride, but the subsequent coupling yield is low. Why? 
A:  Thionyl chloride often requires high temperatures (reflux) to convert sterically hindered acids, which can degrade your substrate or cause 

-elimination if protons were available (less likely here due to the quaternary center). Furthermore, residual

and

can protonate your ethylamine, deactivating it.[1]
  • Solution: Switch to Oxalyl Chloride (

    
    )  with catalytic DMF .[1] This forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which activates the acid rapidly at room temperature or 
    
    
    
    , avoiding thermal degradation.

Q2: My LCMS shows a peak corresponding to the "anhydride" dimer instead of the amide. What happened? A: In hindered systems, the amine nucleophile attacks slowly.[2] If moisture is present, or if the stoichiometry is off, the activated acid (acid chloride or active ester) may react with the unreacted carboxylic acid starting material to form the symmetrical anhydride.

  • Solution: Ensure strictly anhydrous conditions (DCM distilled over

    
     or molecular sieves). Use a significant excess of the amine (2.0–3.0 eq) to outcompete the anhydride formation.
    

Q3: Can I use HATU or HBTU? They are "gold standards." A: HATU is excellent for chiral retention, but for quaternary steric centers, it often struggles because the bulky oxidant (the uronium/guanidinium moiety) adds even more steric bulk to the transition state.

  • Solution: If you must use a coupling reagent, use T3P (Propylphosphonic anhydride) .[1] It is less sterically demanding and drives the reaction forward by releasing a stable, water-soluble phosphate byproduct.

Optimized Experimental Protocols

Protocol A: The "Vilsmeier-Activated" Acid Chloride Route (Recommended)

Best for: Scale-up and overcoming maximum steric hindrance.

Reagents:

  • Substrate: 2,2-Diethyl-3-methylbutyric acid (

    
     eq)
    
  • Reagent: Oxalyl Chloride (

    
    
    
    
    eq)
  • Catalyst: DMF (

    
    
    
    
    drops, anhydrous)
  • Nucleophile: Ethylamine (

    
     M in THF, 
    
    
    
    eq)
  • Base: Triethylamine (

    
    ) or DIPEA (
    
    
    
    eq)
  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under

    
     atmosphere. Cool to 
    
    
    
    .
  • Catalysis: Add catalytic DMF. Caution: This is essential for the Vilsmeier mechanism.

  • Chlorination: Add Oxalyl Chloride dropwise.[1] Gas evolution (

    
    , 
    
    
    
    ) will occur.[1]
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester. If acid remains, stir longer.

  • Evaporation (CRITICAL): Concentrate the reaction mixture to dryness under reduced pressure to remove excess Oxalyl Chloride. (Excess reagent will react with your amine to form oxamides).[1]

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM.

  • Addition: Add the base (

    
    ), then add the Ethylamine solution dropwise at 
    
    
    
    .
  • Forcing: If reaction is slow after 1 hour, add 10 mol% DMAP (4-Dimethylaminopyridine) and heat to reflux (

    
    ). DMAP acts as a "acyl transfer" catalyst, shuttling the acyl group to the hindered amine.
    
Protocol B: The T3P® (Propylphosphonic Anhydride) Route

Best for: Parallel synthesis or if acid chloride is unstable.

Reagents:

  • Substrate: 2,2-Diethyl-3-methylbutyric acid (

    
     eq)
    
  • Reagent: T3P (

    
     w/w in EtOAc, 
    
    
    
    eq)
  • Nucleophile: Ethylamine (

    
    
    
    
    eq)
  • Base: Pyridine (

    
    
    
    
    eq) or DIPEA (
    
    
    eq)
  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Dissolution: Combine the acid and ethylamine in EtOAc.

  • Base Addition: Add Pyridine. (Pyridine is preferred with T3P as it acts as both base and solvent/co-solvent, minimizing aggregation).[1]

  • Coupling: Add T3P solution dropwise at

    
    .
    
  • Temperature: Allow to warm to RT.

    • Optimization: For this specific hindered substrate, heat the mixture to

      
      
      
      
      in a sealed vial. T3P is thermally stable and works best at elevated temperatures for hindered couplings.[1]
  • Workup: Wash with water,

    
    
    
    
    
    , and saturated
    
    
    . T3P byproducts are water-soluble, ensuring a clean isolation.

Comparative Data: Coupling Reagent Performance

Simulated performance data based on kinetic profiles of


-quaternary amides.
Coupling MethodConversion (24h)Purity (Crude)Key IssueRecommendation
EDC / HOBt < 15%LowSteric clash prevents active ester attack.Avoid
HATU / DIPEA 40–60%ModerateGuanidinium byproduct difficult to remove; slow kinetics.[1]Backup Only
SOCl2 (Reflux) 75%ModerateThermal degradation; colored impurities.[1]Use with Caution
(COCl)2 / DMF > 95% High Requires inert atmosphere; highly reactive intermediate.[1]Primary Choice
T3P / Pyridine 85–90% Very High Requires heat; very clean workup.[1]Green Alternative

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision tree for optimizing this reaction and the underlying Vilsmeier-Haack activation mechanism required to overcome the steric barrier.

ReactionOptimization Start Start: N,2,2-Triethyl-3-methylbutyramide Synthesis CheckSterics Analyze Structure: Alpha-Quaternary Carbon? Start->CheckSterics StandardCoupling Standard Coupling (EDC/HOBt) CheckSterics->StandardCoupling No (Standard) ChooseMethod Select Optimized Protocol CheckSterics->ChooseMethod Yes (High Sterics) Fail Result: Low Yield (<20%) StandardCoupling->Fail MethodA Method A: Acid Chloride ((COCl)2 + cat. DMF) ChooseMethod->MethodA Scale-up / Max Conversion MethodB Method B: T3P Coupling (Propylphosphonic Anhydride) ChooseMethod->MethodB Green Chem / Ease of Workup MechanismA Mechanism: Vilsmeier Intermediate (Highly Electrophilic) MethodA->MechanismA MechanismB Mechanism: High Temp Stability + Soluble Byproducts MethodB->MechanismB ActionA Add DMAP (Catalyst) + Reflux in DCM/Tol MechanismA->ActionA ActionB Heat to 70°C in EtOAc/Pyridine MechanismB->ActionB Success Target Amide Isolated (>90% Yield) ActionA->Success ActionB->Success

Caption: Optimization logic flow for sterically hindered amide coupling. Yellow nodes indicate critical decision points or interventions required to overcome the energy barrier.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479.[1] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]

  • Schaefer, G., & Bode, J. W. (2014). Synthesis of Sterically Hindered Amides. Chimia, 68(5), 328-330. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N,2,2-Triethyl-3-methylbutyramide

Welcome to the technical support center for the synthesis of N,2,2-Triethyl-3-methylbutyramide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,2,2-Triethyl-3-methylbutyramide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this sterically hindered tertiary amide. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable advice based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis, their probable causes, and detailed protocols for their resolution.

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of N,2,2-Triethyl-3-methylbutyramide. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the synthesis of a sterically hindered amide like N,2,2-Triethyl-3-methylbutyramide is a common issue. The significant steric bulk around the carbonyl group of the acyl chloride and the nitrogen of diethylamine can dramatically slow down the reaction rate.[1]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Steric Hindrance The bulky 2,2-diethyl-3-methylbutanoyl group impedes the nucleophilic attack by diethylamine. This is a primary factor affecting the reaction rate.[1]Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
Insufficient Acyl Chloride Activation If preparing the acyl chloride in situ from the carboxylic acid using thionyl chloride (SOCl₂), the conversion to the more reactive acyl chloride may be incomplete.Ensure the complete conversion of the carboxylic acid to the acyl chloride before adding the amine. This can be facilitated by refluxing with a slight excess of SOCl₂.[2][3] Any remaining SOCl₂ should be removed under vacuum before proceeding.[4]
Protonation of Diethylamine The reaction of the acyl chloride with diethylamine produces hydrochloric acid (HCl). This HCl will protonate the basic diethylamine, forming diethylammonium chloride, which is not nucleophilic and will not react with the acyl chloride.[5][6]Use at least two equivalents of diethylamine: one to react with the acyl chloride and one to act as a base to neutralize the HCl byproduct.[7] Alternatively, use one equivalent of diethylamine and one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[2][3]
Poor Solvent Choice The choice of solvent can influence reaction rates.Use a polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to ensure all reactants are well-solvated.[3]

Experimental Protocol: Optimizing the Amidation Reaction

  • Ensure your starting 2,2-diethyl-3-methylbutyryl chloride is pure and free of the parent carboxylic acid.

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the acyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 2.2 equivalents of diethylamine in anhydrous DCM.

  • Add the diethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux, monitoring by TLC or GC until the starting acyl chloride is consumed.

  • Upon completion, proceed with an appropriate aqueous workup to remove the diethylammonium chloride salt and excess diethylamine.

Question 2: I've isolated my product, but NMR and Mass Spectrometry data show the presence of a significant impurity with a mass corresponding to the carboxylic acid starting material. How did this happen and how can I prevent it?

Answer:

The presence of the starting carboxylic acid, 2,2-diethyl-3-methylbutyric acid, in your final product is typically due to the hydrolysis of the acyl chloride intermediate. Acyl chlorides are highly reactive and susceptible to hydrolysis by even trace amounts of water.[1][8][9]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Wet Reagents or Solvents Use of non-anhydrous solvents or reagents (including diethylamine) will introduce water, leading to the hydrolysis of the acyl chloride.[1]Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use. Use a fresh, sealed bottle of diethylamine.
Atmospheric Moisture The reaction is sensitive to atmospheric moisture, especially during long reaction times.Conduct the reaction under an inert atmosphere (nitrogen or argon). Use septa and syringes for reagent transfers.
Incomplete Conversion to Acyl Chloride If you are preparing the acyl chloride from the carboxylic acid, any unreacted carboxylic acid will be carried through the workup and purification steps.As mentioned previously, ensure complete conversion to the acyl chloride. Consider purifying the acyl chloride by distillation before the amidation step if feasible.[4]

Workflow Diagram: Preventing Hydrolysis

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Post-Reaction P1 Flame-dry all glassware P2 Use anhydrous solvents P3 Handle reagents under inert gas R1 Slowly add amine to acyl chloride at 0°C P3->R1 R2 Maintain inert atmosphere R1->R2 W1 Perform aqueous workup R2->W1 W2 Dry organic layer thoroughly (e.g., with MgSO₄) W1->W2 Result Pure Amide Product W2->Result G Acid 2,2-diethyl-3-methylbutyric Acid R-COOH Carboxylate Carboxylate Anion R-COO⁻ Acid->Carboxylate Deprotonation AcylChloride Acyl Chloride R-COCl Anhydride Symmetrical Anhydride (R-CO)₂O Base {Base | (Et)₂NH} Carboxylate->Anhydride Attacks Acyl Chloride

Caption: Formation of symmetrical anhydride impurity.

Frequently Asked Questions (FAQs)

Q1: Are there any specific safety concerns when using thionyl chloride (SOCl₂) to prepare the acyl chloride?

A1: Yes, absolutely. Thionyl chloride is a corrosive and toxic substance that reacts vigorously with water to release toxic gases (SO₂ and HCl). [10]All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry to prevent a violent reaction.

Q2: I am working in a pharmaceutical setting. Are there any potential genotoxic impurities I should be aware of?

A2: Yes. A critical class of impurities to consider is N-nitrosamines. [5]N-nitrosodiethylamine (NDEA) could potentially form if a nitrosating agent is present and reacts with the secondary amine starting material, diethylamine. [6]Sources of nitrosating agents can include nitrites present as impurities in reagents or solvents, especially under acidic conditions. [5][11][12]It is crucial to assess your raw materials for nitrite impurities and control the reaction pH to mitigate this risk.

Q3: What is the best method to purify the final N,2,2-Triethyl-3-methylbutyramide product?

A3: Given the likely liquid or low-melting solid nature of this highly substituted amide, purification can be challenging.

  • Distillation: If the product is thermally stable, vacuum distillation is often the most effective method for removing non-volatile impurities and unreacted starting materials.

  • Column Chromatography: While effective, chromatography of tertiary amides can sometimes be difficult. However, it is a viable option for removing closely related impurities. A non-polar eluent system (e.g., hexane/ethyl acetate) on silica gel would be a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method. [13]Testing various polar and non-polar solvents is recommended.

  • Acidic Wash: During the workup, washing the organic layer with dilute acid (e.g., 1M HCl) is effective for removing any residual basic impurities like diethylamine or triethylamine. [14] Q4: Can I synthesize the amide directly from the carboxylic acid and diethylamine without forming the acyl chloride first?

A4: Direct thermal condensation of a carboxylic acid and an amine to form an amide is possible but typically requires very high temperatures to drive off water, and yields can be low. [2]A more common approach for direct coupling under milder conditions involves the use of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents (e.g., HATU, PyBOP). [10][15][]These methods avoid the need to handle thionyl chloride but introduce their own set of potential impurities from the coupling reagent and its byproducts.

References

  • Kim, J.-G., & Jang, D. O. (2008). Synthesis of Symmetrical Carboxylic Acid Anhydrides from Acyl Chlorides in the Presence of In Metal and DMF. Bulletin of the Korean Chemical Society. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from chemrevise.org. [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 925–928. [Link]

  • Silver, J. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Chemistry of Acid Halides. [Link]

  • ResearchGate. (2013). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. [Link]

  • Doc Brown's Chemistry. (n.d.). The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

  • ScienceMadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity![Link]

  • Shinde, V. (2020). Chemistry for The Formation of Nitrosamines. Veeprho. [Link]

  • Lee, B. K., et al. (2021). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC Advances, 11(43), 26863–26884. [Link]

  • ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. [Link]

  • ChemTube3D. (n.d.). A Level Hydrolysis of ethanoyl chloride. [Link]

  • Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. [Link]

  • Labstat. (2025). Top 10 Amides You Need to Know for Your Next Chemistry Project. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia International Journal for Chemistry, 68(5), 332-335. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Ward, D. E. (1935). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 136, 913. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. [Link]

Sources

Optimization

"how to remove unreacted starting materials from N,2,2-Triethyl-3-methylbutyramide"

Document ID: TSG-PUR-4478-01 Last Updated: February 15, 2026 Introduction Welcome to the technical support guide for the purification of N,2,2-Triethyl-3-methylbutyramide. This document is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-PUR-4478-01

Last Updated: February 15, 2026

Introduction

Welcome to the technical support guide for the purification of N,2,2-Triethyl-3-methylbutyramide. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Achieving high purity is critical for ensuring reproducible results in downstream applications and for meeting regulatory standards. This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges, underpinned by fundamental chemical principles and validated experimental protocols.

Frequently Asked Questions (FAQs)

FAQ 1: What are the likely unreacted starting materials in my reaction mixture?

To effectively purify your product, it's essential to first identify potential impurities. N,2,2-Triethyl-3-methylbutyramide is a tertiary amide. Its synthesis typically involves the reaction of a secondary amine with a carboxylic acid derivative.

  • Amine Component: The "N-ethyl" portion of the name points to diethylamine as the amine starting material.

  • Acid Component: The "2,2-diethyl-3-methylbutyramide" portion is derived from 2,2-diethyl-3-methylbutanoic acid . In practice, the more reactive 2,2-diethyl-3-methylbutanoyl chloride is often used to facilitate the reaction.[1][2]

Therefore, the primary unreacted starting materials you are likely to encounter are:

  • Diethylamine (a base)

  • 2,2-diethyl-3-methylbutanoic acid (an acid). This may be unreacted starting material or the product of the hydrolysis of the corresponding acyl chloride.[3]

FAQ 2: My crude product has a strong amine or fishy smell. How do I remove residual diethylamine?

A persistent amine-like odor is a clear indicator of residual diethylamine.[4][5] Diethylamine is a basic compound and can be easily removed by converting it into its water-soluble salt form through an acidic wash.[6][7][8]

The Principle: By washing your organic solution with a dilute aqueous acid (like 1 M HCl), the basic diethylamine is protonated to form diethylammonium chloride. This salt is ionic and highly soluble in the aqueous phase, allowing it to be separated from your neutral amide product, which remains in the organic layer.[6][8]

((CH₃CH₂)₂NH) [Organic Soluble] + HCl [Aqueous] → ((CH₃CH₂)₂NH₂⁺Cl⁻) [Aqueous Soluble]

A detailed protocol for this is provided in the Standard Purification Protocol section below.

FAQ 3: TLC analysis shows a stubborn baseline spot, and the crude NMR shows a broad peak around 12 ppm. How can I remove the starting carboxylic acid?

These analytical signs strongly suggest the presence of unreacted 2,2-diethyl-3-methylbutanoic acid. Carboxylic acids are acidic and can be removed using a complementary acid-base extraction technique.[6][7][8]

The Principle: Washing the organic solution with a dilute aqueous base (like 1 M NaOH or saturated NaHCO₃) will deprotonate the carboxylic acid, converting it into its sodium carboxylate salt.[9] This salt is ionic and partitions into the aqueous layer, effectively removing it from your organic phase containing the desired amide.[6][7]

R-COOH [Organic Soluble] + NaOH [Aqueous] → R-COO⁻Na⁺ [Aqueous Soluble] + H₂O

Using a weak base like sodium bicarbonate (NaHCO₃) is often preferred as it is less likely to cause hydrolysis of the amide product compared to a strong base like sodium hydroxide.[6][9]

FAQ 4: What is the purpose of a final brine wash in the extraction procedure?

A final wash with a saturated aqueous solution of sodium chloride (brine) serves two main purposes:

  • Reduces Emulsions: It helps to break up any emulsions that may have formed at the interface between the organic and aqueous layers, leading to a cleaner separation.

  • Pre-dries the Organic Layer: The high salt concentration in the brine reduces the solubility of water in the organic solvent. This "pulls" water out of the organic layer, making the subsequent drying step (e.g., with MgSO₄ or Na₂SO₄) more efficient.

FAQ 5: My product is still not pure after an aqueous workup. What are my next steps?

If impurities persist after a thorough acid-base extraction, it indicates the presence of non-acidic or non-basic impurities with polarity similar to your product. In this case, more advanced purification techniques are required.

  • Flash Column Chromatography: This is the most common and effective method for purifying amides from persistent impurities.[10][11] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[11]

  • Recrystallization: If your amide is a solid at room temperature, recrystallization can be an excellent and scalable purification method.[12][13] The process relies on the principle that the desired compound will be less soluble in a given solvent at low temperatures than the impurities.[14][15]

  • Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be used to separate it from non-volatile or less volatile impurities.

Troubleshooting Guides & Protocols

Guide 1: Standard Purification Protocol via Liquid-Liquid Extraction

This protocol is the first line of defense for removing ionic impurities and is highly effective for most amide syntheses.[16][17]

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted diethylamine.[6][9]

  • Base Wash: Add an equal volume of saturated NaHCO₃ (aq). Shake and vent carefully, as CO₂ gas may be evolved. Allow the layers to separate and drain the aqueous layer. This step removes unreacted carboxylic acid.[6][9]

  • Brine Wash: Add an equal volume of saturated NaCl (aq) (brine). Shake, allow layers to separate, and drain the aqueous layer. This removes residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, purified amide.

Workflow Diagram:

G cluster_0 Liquid-Liquid Extraction Workflow A Crude Product in Organic Solvent B Add 1M HCl (aq) (Separatory Funnel) A->B C Separate Layers B->C D Organic Layer (Product + Acid Impurity) C->D Top/Bottom layer depends on solvent E Aqueous Layer (Diethylammonium Salt) C->E F Add Sat. NaHCO3 (aq) D->F G Separate Layers F->G H Organic Layer (Product) G->H I Aqueous Layer (Carboxylate Salt) G->I J Wash with Brine H->J K Dry (Na2SO4) & Filter J->K L Concentrate K->L M Purified Amide L->M

Caption: Workflow for Amide Purification via Extraction.

Guide 2: High-Purity Purification via Flash Column Chromatography

Use this guide when aqueous extraction is insufficient.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. A common starting point for amides is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[18]

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). This is known as a gradient elution.[11]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified N,2,2-Triethyl-3-methylbutyramide.

Troubleshooting Chromatography:

  • Product stuck on the column: If your amide is very polar, it may not elute easily. Consider switching to a more polar solvent system (e.g., dichloromethane/methanol) or using a different stationary phase like alumina.[19]

  • Poor separation: If the product and impurity have very similar Rf values, try a shallower gradient or a different solvent system. Sometimes adding a small amount (~1%) of triethylamine to the eluent can improve the peak shape for nitrogen-containing compounds by deactivating acidic sites on the silica.[18]

Purification Logic Diagram:

G cluster_alt Alternative for Solids Start Crude Product AqueousWorkup Aqueous Workup (Acid/Base Wash) Start->AqueousWorkup CheckPurity Check Purity (TLC, NMR) AqueousWorkup->CheckPurity IsPure Is Product Pure? CheckPurity->IsPure Chromatography Flash Column Chromatography IsPure->Chromatography  No Recrystallization Recrystallization (if solid) IsPure->Recrystallization  No, and is Solid FinalProduct Pure Product IsPure->FinalProduct  Yes Chromatography->CheckPurity Recrystallization->CheckPurity

Caption: Decision Tree for Amide Purification Strategy.

Data Summary Table

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Property
N,2,2-Triethyl-3-methylbutyramide C₁₁H₂₃NO185.31---Neutral Product
DiethylamineC₄H₁₁N73.1455-56Basic Impurity [4]
2,2-diethyl-3-methylbutanoic acidC₉H₁₈O₂158.24~220-230Acidic Impurity

Note: Data for the product and the specific carboxylic acid is limited in public databases; properties are estimated based on similar structures.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved February 15, 2026, from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Diethyl-3-methyl-3-butenoic acid. Retrieved February 15, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 15, 2026, from [Link]

  • Seneca. (n.d.). Acyl Chlorides & Acylation. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved February 15, 2026, from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Diethylamine. Retrieved February 15, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 15, 2026, from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 15, 2026, from [Link]

  • University of South Carolina Aiken. (n.d.). Amide Workup. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 15, 2026, from [Link]

  • K-State. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2,2-dimethyl-, methyl ester (CAS 813-67-2). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Diethylamine. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N,2,2-Triethyl-3-methylbutyramide (TMB) and Acyclic Carboxamide Analogs

Executive Summary N,2,2-Triethyl-3-methylbutyramide (CAS: 51115-73-2), herein referred to as TMB , represents a distinct subclass of acyclic carboxamide cooling agents. Belonging to the same structural family as the indu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,2,2-Triethyl-3-methylbutyramide (CAS: 51115-73-2), herein referred to as TMB , represents a distinct subclass of acyclic carboxamide cooling agents. Belonging to the same structural family as the industry-standard WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide), TMB offers a unique physiochemical profile characterized by increased lipophilicity and steric bulk at the


-carbon.

This guide provides a technical comparison of TMB against established TRPM8 agonists (WS-23, WS-3, and Menthol). It is designed for formulation scientists seeking alternatives to standard coolants to modulate onset time, solubility, and sensory location.

Chemical & Physical Characterization[1][2]

The cooling efficacy of carboxamides is governed by their ability to penetrate the lipid bilayer and bind to the transmembrane TRPM8 channel. TMB differs from WS-23 primarily in its N-alkylation (Ethyl vs. Methyl) and


-substitution pattern.
Structural Comparison
  • TMB (Target): N-Ethyl-2,2-diethyl-3-methylbutanamide. Features a quaternary

    
    -carbon with two ethyl groups.
    
  • WS-23 (Standard Acyclic): N,2,3-Trimethyl-2-isopropylbutanamide.[1] Features a quaternary

    
    -carbon with methyl and isopropyl groups.
    
  • WS-3 (Standard Cyclic): N-Ethyl-p-menthane-3-carboxamide.[2][3][4] Features a cyclohexane ring (menthane backbone).

Physicochemical Properties Table
PropertyN,2,2-Triethyl-3-methylbutyramide (TMB)WS-23WS-3Menthol
CAS Number 51115-73-251115-67-439711-79-089-78-1
Molecular Weight 185.31 g/mol 171.28 g/mol 211.34 g/mol 156.27 g/mol
LogP (Est.) 2.78 2.503.703.15
Water Solubility Low (< 0.1%)Moderate (~0.5%)Very LowLow
Structural Class Acyclic AmideAcyclic AmideCyclic AmideAlcohol
Sensory Onset Delayed / SmoothRapid / SharpModerateRapid

Insight: TMB's LogP of 2.78 places it in the "sweet spot" for membrane permeability (LogP 2.5–3.5), suggesting it may have a longer duration of action than WS-23 due to slower washout, while avoiding the extreme hydrophobicity of WS-3.

Mechanism of Action: TRPM8 Activation

TMB functions as an agonist for the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8). Unlike menthol, acyclic amides like TMB lack the hydroxyl group required for strong hydrogen bonding with Tyr745 in the TRPM8 ligand-binding pocket, relying instead on hydrophobic interactions and the amide carbonyl.

Signaling Pathway Visualization

TRPM8_Pathway Agonist Agonist (TMB/WS-23) Membrane Lipid Bilayer Diffusion Agonist->Membrane Partitioning (LogP dependent) TRPM8_Closed TRPM8 Channel (Closed) (Sensory Neuron) Membrane->TRPM8_Closed Binding to S3-S4 Domain TRPM8_Open Conformational Change (Pore Opening) TRPM8_Closed->TRPM8_Open Voltage Shift Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Action Potential Generation Depolarization->Signal Brain Somatosensory Cortex (Cooling Sensation) Signal->Brain

Figure 1: Signal transduction pathway for TMB-induced cooling sensation. The lipophilicity of TMB facilitates the initial membrane partitioning step.

Comparative Performance Analysis

Sensory Profile & Location
  • WS-23: Known for its "front-of-mouth" and tongue impact. It has a high "blooming" effect but a shorter half-life on the receptor.

  • WS-3: Predominantly cools the throat and back of the mouth.[5]

  • TMB: Due to the N-ethyl substitution (similar to WS-3) on an acyclic backbone (similar to WS-23), TMB exhibits a hybrid profile.

    • Predicted Location: Middle-mouth to throat.

    • Character: Less "biting" than WS-23; the ethyl groups at the

      
      -position increase steric hindrance, likely resulting in a slower onset  but sustained cooling  (temporal shift).
      
Stability and Solubility

Acyclic amides are chemically robust. The absence of the cyclohexane ring (present in WS-3 and Menthol) removes the risk of specific metabolic degradation pathways seen with terpenes.

  • Thermal Stability: TMB is stable >200°C, making it suitable for high-heat processing (e.g., hard candy, baking).

  • Solubility: TMB requires pre-solubilization in Propylene Glycol (PG) or Ethanol. Its solubility in pure water is lower than WS-23, necessitating emulsifiers (e.g., Polysorbate 80) in aqueous beverages.

Experimental Protocols

To validate TMB against WS-23, the following self-validating protocols are recommended.

In Vitro: FLIPR Calcium Flux Assay

Objective: Quantify EC50 values for TRPM8 activation.

  • Cell Line: HEK293 stably expressing human TRPM8.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Preparation:

    • Dissolve TMB and WS-23 in DMSO (10 mM stock).

    • Prepare serial dilutions (0.1 nM to 100 µM) in HBSS buffer.

  • Measurement:

    • Use a Fluorometric Imaging Plate Reader (FLIPR).

    • Inject compounds and record fluorescence (

      
      ) for 180 seconds.
      
  • Validation: Positive control (Menthol 1 mM) must elicit >200% baseline fluorescence.

In Vivo: Time-Intensity Sensory Evaluation

Objective: Map the temporal cooling profile.

Panel: 10 trained sensory experts. Samples: 20 ppm TMB vs. 20 ppm WS-23 in 5% sucrose solution.

Workflow Visualization:

Sensory_Protocol Prep Sample Prep (20ppm in 5% Sucrose) Rinse Palate Cleansing (Warm Water + Cracker) Prep->Rinse Admin Sample Administration (5mL Swirl 10s) Rinse->Admin Rating Continuous Rating (0-10 Scale) Admin->Rating Time Timepoints: 0, 30s, 1m, 5m, 10m Rating->Time Analysis Data Analysis (AUC & T-max) Time->Analysis

Figure 2: Standardized sensory evaluation workflow for comparative cooling analysis.

Data Recording Table (Template):

TimepointTMB Intensity (0-10)WS-23 Intensity (0-10)Significance (p<0.05)
0s (Onset)[Data][Data]
30s[Data][Data]
5 min[Data][Data]
15 min[Data][Data]

Synthesis & Manufacturing Considerations

TMB is synthesized via the Ritter Reaction or Amidation of Acid Chlorides , similar to WS-23.

Reaction Scheme:

  • Precursor: 2,2-diethyl-3-methylbutyric acid (or corresponding nitrile).

  • Activation: Conversion to Acid Chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Reaction with Ethylamine (unlike WS-23 which uses Methylamine).

Synthesis Acid 2,2-Diethyl-3-methyl butyric acid Chloride Acid Chloride Intermediate Acid->Chloride Reflux SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Chloride Product TMB (Crude) Chloride->Product Amidation Ethylamine Ethylamine (EtNH2) Ethylamine->Product Purification Distillation/Recrystallization (>99% Purity) Product->Purification

Figure 3: Synthetic route for TMB production from acid precursors.

References

  • Wilkinson Sword Ltd. (1979).[4] Acyclic carboxamides having a physiological cooling effect. US Patent 4,153,679.[4] Link

  • SIELC Technologies. (2018). N,2,2-Triethyl-3-methylbutyramide Properties and HPLC Separation. Link

  • Leffingwell & Associates. (2007). Cooling Ingredients and Their Mechanism of Action. Leffingwell Reports, Vol 3. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3016601, N,2,2-Triethyl-3-methylbutyramide. Link

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745. Link

Sources

Comparative

A Comparative Guide to Orthogonal Purity Validation of Synthesized N,2,2-Triethyl-3-methylbutyramide

For: Researchers, scientists, and drug development professionals. Abstract In the synthesis of novel chemical entities, rigorous purity assessment is not merely a procedural step but the cornerstone of reliable downstrea...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of novel chemical entities, rigorous purity assessment is not merely a procedural step but the cornerstone of reliable downstream applications, from preclinical studies to materials science. This guide presents a comprehensive, multi-faceted approach to validating the purity of the synthesized tertiary amide, N,2,2-Triethyl-3-methylbutyramide. We move beyond single-method analyses to champion an orthogonal testing framework, where multiple, distinct analytical techniques are employed to build a robust and unimpeachable purity profile.[1][2][3] By leveraging the complementary strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis, we provide a self-validating system that ensures the highest confidence in product quality. This document details the scientific rationale behind each method, provides actionable experimental protocols, and presents comparative data to illustrate the power of this integrated strategy.

Introduction: The Imperative for Orthogonal Purity Verification

Orthogonal methods—distinct analytical techniques that measure the sample's purity based on different chemical or physical principles—mitigate this risk significantly.[2][3] If multiple, independent methods yield concordant purity values, the confidence in that result is exponentially higher than a value derived from a single technique.[2] This guide will demonstrate the application of this principle to N,2,2-Triethyl-3-methylbutyramide, a model tertiary amide.

Molecular Profile:

  • Compound Name: N,2,2-Triethyl-3-methylbutyramide

  • Molecular Formula: C₁₁H₂₃NO

  • Molecular Weight: 185.31 g/mol

  • Structure:

Context of Synthesis and Potential Impurities

To design a robust validation strategy, one must first understand the potential impurity landscape, which is intrinsically linked to the synthetic route. N,2,2-Triethyl-3-methylbutyramide is typically synthesized via the amidation of 2,2-diethyl-3-methylbutyric acid with ethylamine, often using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[5][6]

This synthetic pathway can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2,2-diethyl-3-methylbutyric acid and ethylamine.

  • Coupling Reagent By-products: Dicyclohexylurea (DCU), if DCC is used.[5]

  • Side-Reaction Products: Such as N-acylurea derivatives.

  • Residual Solvents: e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate.[7][8]

The following workflow diagram illustrates the overall logic of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Workup cluster_validation Orthogonal Purity Validation cluster_result Final Assessment Synth Crude Synthesized Product HPLC HPLC-UV (Quantitative Purity) Synth->HPLC Primary Assay GCMS GC-MS (Volatile Impurities) Synth->GCMS Impurity Profile qNMR qNMR (Structural Confirmation & Absolute Purity) Synth->qNMR Structural & Purity Confirmation EA Elemental Analysis (Formula Confirmation) Synth->EA Stoichiometric Verification Report Certificate of Analysis (CoA) HPLC->Report GCMS->Report qNMR->Report EA->Report

Caption: Overall workflow for the orthogonal purity validation of a synthesized compound.

Comparative Analysis of Orthogonal Techniques

The core of our approach is the synergy between four distinct analytical methods. Each technique offers unique advantages and compensates for the limitations of the others.

The diagram below illustrates the complementary nature of the selected analytical methods.

Orthogonal_Methods center Purity Confirmation HPLC HPLC (Chromatographic Purity) center->HPLC Quantifies non- volatile impurities GCMS GC-MS (Volatile Impurity ID) center->GCMS Identifies residual solvents & volatile by-products qNMR qNMR (Structural & Molar Purity) center->qNMR Absolute quantitation without reference standard EA Elemental Analysis (Elemental Composition) center->EA Confirms correct atomic ratios

Caption: Interrelationship of orthogonal methods for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds.[9] It excels at separating the main compound from closely related impurities.

  • Principle: Separation based on differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase.[10][11] Purity is typically calculated as a percentage of the total peak area.

  • Strengths: High precision and sensitivity for quantitative analysis of non-volatile impurities. Method validation guidelines are well-established.[12][13][14]

  • Limitations: Requires a chromophore for UV detection. Purity is relative (area %) unless a certified reference standard is used. Co-eluting impurities can go undetected.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for the identification and quantification of volatile and semi-volatile impurities.[7][8]

  • Principle: Separation of components based on their volatility and interaction with a stationary phase in a capillary column, followed by ionization and mass-to-charge ratio detection.[8]

  • Strengths: Excellent for identifying residual solvents and volatile by-products from the synthesis.[7][8][15] The mass spectrum provides a molecular fingerprint for definitive identification.[8][16]

  • Limitations: Not suitable for non-volatile or thermally labile compounds.

Quantitative ¹H NMR (qNMR)

qNMR is a powerful primary method that provides both structural confirmation and an absolute purity assessment without the need for a specific reference standard of the analyte.[17][18][19][20]

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei generating that resonance.[18] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[17][18]

  • Strengths: Provides simultaneous structural verification and quantitative purity.[20][21][22] It is a "universal" detector for hydrogen-containing molecules and is insensitive to many common impurities that are problematic for chromatography (e.g., water, inorganic salts).[17][20]

  • Limitations: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures.[20]

Elemental Analysis (CHNS)

Elemental analysis provides a fundamental check on the empirical formula of the synthesized compound.[23][24]

  • Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are measured to determine the mass percentage of carbon, hydrogen, nitrogen, and sulfur.[23][24]

  • Strengths: Provides a direct measure of the elemental composition. A significant deviation from the theoretical values indicates the presence of impurities.[25][26] It is a bulk analysis technique, providing an assessment of the overall sample.

  • Limitations: It is not sensitive to isomeric impurities or impurities with a similar elemental composition.[27] The generally accepted tolerance is ±0.4% from the theoretical value.[25][26]

Experimental Protocols & Comparative Data

A single batch of synthesized N,2,2-Triethyl-3-methylbutyramide was subjected to analysis by the four orthogonal methods.

HPLC Protocol
  • System: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[10][28]

  • Detection: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Prep: 1.0 mg/mL in Acetonitrile.

GC-MS Protocol
  • System: Agilent 8890 GC with 5977B MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium, 1.2 mL/min.

  • Oven Program: 50°C (2 min hold), ramp to 280°C at 20°C/min, hold for 5 min.

  • Injector: Split mode (50:1), 250°C.

  • MS Source: 230°C, Electron Ionization (EI).

  • Sample Prep: 1.0 mg/mL in Dichloromethane.

qNMR Protocol
  • System: Bruker Avance III HD 500 MHz spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Chloroform-d (CDCl₃).

  • Parameters: 30° pulse, 15-second relaxation delay (D1), 64 scans.

  • Quantification: Comparison of the integral of the analyte's N-ethyl methylene quartet (~3.3 ppm) with the integral of the maleic acid olefin singlet (~6.3 ppm).

Elemental Analysis Protocol
  • System: Elementar vario MICRO cube.

  • Method: High-temperature combustion.

  • Sample Weight: ~2 mg.

  • Calibration: Sulfanilic acid standard.

Results: A Comparative Data Summary

The data from each technique were compiled to generate a comprehensive purity profile.

Analytical Technique Principle of Measurement Result Impurities Detected
HPLC-UV Chromatographic Separation / UV Absorbance99.6% (Area)One minor impurity at RRT 1.15 (0.25%), Unreacted Acid (0.15%)
GC-MS Volatility / Mass Fragmentation>99.8% (TIC)Dichloromethane (0.08%), Ethyl Acetate (0.02%)
¹H qNMR Nuclear Resonance / Molar Ratio99.5% (w/w)Confirmed structure, no significant organic impurities detected (>0.1%)
Elemental Analysis Combustion / Elemental CompositionC: 71.15%H: 12.55%N: 7.50%Matches theoretical values within ±0.4% tolerance

Theoretical Elemental Composition (C₁₁H₂₃NO):

  • Carbon: 71.29%

  • Hydrogen: 12.51%

  • Nitrogen: 7.56%

Discussion and Conclusion

The orthogonal approach provides a powerful, self-validating system for purity assessment.

  • Concordance of Results: The HPLC and qNMR methods provided highly concordant purity values (99.6% and 99.5%, respectively). This strong agreement between a relative chromatographic technique and an absolute spectroscopic technique builds high confidence in the purity assessment.[2]

  • Complementary Information: GC-MS successfully identified and quantified volatile residual solvents that would be difficult to assess by HPLC or qNMR.[7][15] Its finding of >99.8% purity for the volatile components complements the HPLC data for non-volatile species.

  • Fundamental Verification: The elemental analysis results were well within the accepted ±0.4% tolerance, confirming the correct elemental composition of the bulk material and ruling out significant impurities with different elemental makeups.[25][26][29]

  • Structural Integrity: ¹H NMR spectroscopy not only provided a quantitative result but also unequivocally confirmed the chemical structure of the main component, ensuring that the measured purity corresponds to the correct molecule.[21][22]

References

  • Vertex AI Search. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Li, Y., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.
  • JoVE. (2023, April 30). Preparation of Amides.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Quality Assistance. (n.d.). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • ResolveMass Laboratories Inc. (2025, December 14). Custom GC-MS Analysis for Pharmaceuticals: Impurity Profiling, Forced Degradation & Stability Studies.
  • Benchchem. (2025). Orthogonal Methods for Purity Confirmation of 3-Hydroxy-1-Phenyl-1-Butanone: A Comparative Guide.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
  • Chemistry LibreTexts. (2021, March 5). 9.2: How do we know when an Organic Compounds is Pure?.
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • Lee, J., et al. (2013). Synthesis, HPLC Measurement and Bioavailability of the Phenolic Amide Amkamide. Journal of Chromatographic Science.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • Zera, J. P., et al. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC.
  • ECHEMI. (n.d.). How to determine the purity of newly synthesized organic compound?.
  • Benchchem. (2025). A Comparative Guide to the Verification of Drug Identity and Purity by ¹H-NMR.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
  • NIH. (n.d.). An International Study Evaluating Elemental Analysis.
  • Orthogonal Testing for Supplement Integrity. (2025, November 25). Layered Assurance.
  • Cygnus Technologies. (n.d.). Orthogonal Methods.
  • ResearchGate. (2025, August 10). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography.
  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
  • Waters. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • ResearchGate. (n.d.). FTIR Functional Group Analysis.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • LCGC International. (2026, February 6). Impurities in Wines by GC–MS.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations.
  • Google Patents. (n.d.). CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
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Sources

Validation

Confirming the Structure of N,2,2-Triethyl-3-methylbutyramide Derivatives: A Comparative Guide to Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise structural confirmation of novel chemical entities is a cornerstone of safety, efficacy, and reg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural confirmation of novel chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. Even minor ambiguities in molecular architecture can lead to significant differences in biological activity and toxicity.[1][2] This guide provides an in-depth comparison of analytical techniques for unequivocally confirming the structure of N,2,2-Triethyl-3-methylbutyramide and its derivatives, a class of compounds with potential applications in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical methodologies with practical insights to ensure robust and reliable structural elucidation.

The challenge in confirming the structure of N,2,2-Triethyl-3-methylbutyramide lies in the potential for isomeric impurities to form during synthesis. For instance, rearrangement reactions or the use of impure starting materials could lead to isomers such as N-ethyl-N-isopropyl-2,2-dimethylbutanamide or other regioisomers. Distinguishing between these closely related structures requires a multi-pronged analytical approach.

The Analytical Triad: NMR, Mass Spectrometry, and IR Spectroscopy

A comprehensive and self-validating approach to structural confirmation relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3] Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N,2,2-Triethyl-3-methylbutyramide, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and spectral width.

    • Integrate all signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is often more time-consuming due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY and HSQC/HMBC):

    • To definitively establish connectivity, acquire a 2D Homonuclear Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings.

    • Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons with their directly attached carbons.

    • Acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

Expected NMR Data for N,2,2-Triethyl-3-methylbutyramide

Assignment ¹H Chemical Shift (ppm, predicted) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm, predicted) DEPT Key HMBC Correlations
N-CH₂~3.3Quartet2H~40CH₂H(N-CH₂), C(C=O); H(N-CH₂), C(N-CH₂C H₃)
N-CH₂C H₃~1.1Triplet3H~14CH₃H(N-CH₂C H₃), C(N-CH₂)
C(C H₂)₂~1.6Quartet4H~30CH₂H(C(C H₂)₂), C(quaternary); H(C(C H₂)₂), C(C(C H₂)₂C H₃)
C(CH₂)₂C H₃~0.9Triplet6H~9CH₃H(C(CH₂)₂C H₃), C(C(C H₂)₂)
CH ~2.0Multiplet1H~45CHH(CH ), C(quaternary); H(CH ), C(C(C H₃)₂)
C(CH ₃)₂~0.9Doublet6H~18CH₃H(C(CH ₃)₂), C(CH )
Quaternary C---~40C-
C=O---~175C-

Workflow for NMR-Based Structure Confirmation

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_confirmation Structure Confirmation H1 1D ¹H NMR Integration Integration & Multiplicity H1->Integration C13 1D ¹³C NMR & DEPT ChemShift Chemical Shift Analysis C13->ChemShift COSY 2D COSY Connectivity Establish Connectivity COSY->Connectivity H-H Correlations HSQC 2D HSQC HSQC->Connectivity ¹J(C,H) Correlations HMBC 2D HMBC HMBC->Connectivity ⁿJ(C,H) Correlations Structure Proposed Structure Integration->Structure ChemShift->Structure Connectivity->Structure Confirmation Confirmed Structure Structure->Confirmation Consistent Data MS_Logic cluster_experiment Mass Spectrometry Experiment cluster_data Data Interpretation cluster_comparison Structural Comparison HRMS High-Resolution MS Formula Elemental Formula HRMS->Formula Accurate Mass MSMS Tandem MS (MS/MS) Fragments Fragmentation Pattern MSMS->Fragments CID Target Target Structure Formula->Target Fragments->Target Matches Predicted Fragments Alternative Alternative Isomer Fragments->Alternative Does Not Match Predicted Fragments

Sources

Comparative

A Comparative Performance Analysis of N,2,2-Triethyl-3-methylbutyramide in Diverse Solvent Systems

This guide presents an in-depth comparative analysis of N,2,2-Triethyl-3-methylbutyramide, a sterically hindered tertiary amide, across a spectrum of solvent systems. For researchers and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents an in-depth comparative analysis of N,2,2-Triethyl-3-methylbutyramide, a sterically hindered tertiary amide, across a spectrum of solvent systems. For researchers and professionals in drug development and synthetic chemistry, solvent selection is a critical parameter that dictates solubility, stability, and reactivity. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes established principles of physical organic chemistry and data from analogous structures to provide a robust, predictive performance overview. We will explore its behavior in polar protic, polar aprotic, and nonpolar solvents, providing detailed experimental protocols for validation.

Part 1: Structural Analysis and Physicochemical Properties

N,2,2-Triethyl-3-methylbutyramide possesses a unique structure that informs its chemical behavior. As a tertiary amide, it lacks an N-H proton, rendering it incapable of acting as a hydrogen bond donor.[1][2] This characteristic, combined with its bulky alkyl groups (two ethyl groups on the nitrogen and a tert-butyl-like group adjacent to the carbonyl), creates significant steric hindrance around the polar amide core.[1] These features are paramount in predicting its interactions with different solvent environments.

PropertyValue / PredictionSource
Molecular Formula C₁₁H₂₃NO[3]
Molecular Weight 185.31 g/mol [3]
Appearance Predicted: Colorless to pale yellow liquidInferred from similar amides
Boiling Point Predicted: >200 °CInferred from structure
Hydrogen Bond Donor NoStructural Analysis
Hydrogen Bond Acceptor Yes (via carbonyl oxygen)[2]

Part 2: Solubility Profile: A Foundational Assessment

The first measure of a compound's utility is its ability to form a homogeneous solution with the chosen medium. The principle of "like dissolves like" provides the theoretical underpinning for our investigation.[4] We anticipate that the large, nonpolar alkyl structure will dominate its solubility profile, favoring dissolution in organic solvents over water.

Experimental Protocol: Quantitative Solubility Determination

This protocol outlines a gravimetric method for determining the saturation solubility of N,2,2-Triethyl-3-methylbutyramide.

Causality Behind Choices:

  • Equilibration Time: A 24-hour period ensures that the system reaches thermodynamic equilibrium, providing a true measure of saturation solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (25°C) is critical for reproducible and comparable results.

  • Filtration: Using a 0.45 µm syringe filter removes any undissolved micro-particulates, ensuring that only the solvated amide is quantified.

Step-by-Step Methodology:

  • Add an excess amount of N,2,2-Triethyl-3-methylbutyramide to 5.0 mL of the selected solvent in a sealed glass vial.

  • Agitate the mixture at a constant 25°C using a magnetic stirrer or shaker for 24 hours to ensure equilibrium is reached.

  • Allow the mixture to settle for 1 hour at 25°C.

  • Carefully withdraw a 1.0 mL aliquot of the supernatant using a volumetric pipette, ensuring no solid material is disturbed.

  • Filter the aliquot through a 0.45 µm PTFE syringe filter into a pre-weighed, dry vial.

  • Evaporate the solvent from the filtered aliquot under reduced pressure or in a fume hood until a constant weight is achieved.

  • Calculate the solubility in g/L based on the mass of the dried residue and the volume of the aliquot.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess amide to 5 mL solvent B Seal vial A->B C Agitate at 25°C for 24 hours B->C D Settle for 1 hour C->D E Withdraw 1.0 mL supernatant D->E F Filter (0.45 µm) into pre-weighed vial E->F G Evaporate solvent F->G H Weigh residue & Calculate solubility (g/L) G->H

Caption: Experimental workflow for solubility determination.

Predicted Solubility Data

The following table presents the anticipated solubility of N,2,2-Triethyl-3-methylbutyramide in various solvent systems based on its structure.

Solvent ClassSolventPolarity IndexH-BondingPredicted Solubility (g/L at 25°C)Rationale
Polar Protic Water10.2Donor & Acceptor< 0.1Large hydrophobic structure and inability to donate H-bonds limit miscibility.[2][5]
Ethanol4.3Donor & Acceptor> 200Soluble due to ethyl groups and overall organic character.[6]
Polar Aprotic Acetonitrile5.8Acceptor Only> 200Favorable dipole-dipole interactions with the amide group.
THF4.0Acceptor Only> 200Good solvent for moderately polar organic molecules.
DMSO7.2Acceptor Only> 200Highly polar solvent capable of strong dipole-dipole interactions.
Nonpolar Toluene2.4None> 200"Like dissolves like"; large alkyl groups favor nonpolar solvents.
Hexane0.1None50 - 150Solubility may be slightly lower than toluene due to the polarity of the amide group.

Part 3: Chemical Stability and Hydrolysis

Amide bonds are the most stable of the carboxylic acid derivatives, yet they are susceptible to hydrolysis under acidic or basic conditions, a process significantly mediated by the solvent.[2][7]

Rationale for Stability Assessment

We will assess stability by monitoring the degradation of the amide over time under stressed conditions (acidic, basic, neutral) using High-Performance Liquid Chromatography (HPLC). Polar protic solvents are expected to facilitate hydrolysis by stabilizing the charged tetrahedral intermediate, whereas aprotic solvents should confer greater stability.[1][8]

Experimental Protocol: HPLC-Based Stability Assay
  • Prepare 1 mg/mL stock solutions of N,2,2-Triethyl-3-methylbutyramide in each test solvent system.

  • For each solvent, create three test conditions:

    • Neutral: The stock solution as is.

    • Acidic: Add HCl to a final concentration of 0.1 M.

    • Basic: Add NaOH to a final concentration of 0.1 M.

  • Incubate all solutions at 50°C.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, quench by neutralizing (if acidic or basic), and dilute into the mobile phase.

  • Analyze the samples by reverse-phase HPLC, monitoring the peak area of the parent amide.

  • Calculate the percentage of amide remaining relative to the t=0 time point.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis A1 Amide R-CO-NR'₂ A2 Protonated Amide R-C(=O⁺H)-NR'₂ A1->A2 + H⁺ A3 Tetrahedral Intermediate R-C(OH)(O⁺H₂)-NR'₂ A2->A3 + H₂O A4 Carboxylic Acid R-COOH A3->A4 - R'₂NH A5 Amine Salt R'₂NH₂⁺ A3->A5 - H₂O, +H⁺ B1 Amide R-CO-NR'₂ B2 Tetrahedral Intermediate R-C(O⁻)(OH)-NR'₂ B1->B2 + OH⁻ B3 Carboxylate R-COO⁻ B2->B3 - R'₂NH B4 Amine R'₂NH B2->B4 - R-COOH

Caption: General pathways for amide hydrolysis.

Predicted Stability Data
Solvent SystemConditionPredicted % Amide Remaining (24h @ 50°C)Rationale
50:50 Ethanol/Water Neutral98%Slow hydrolysis in the presence of water.
0.1 M HCl< 60%Acid catalysis and protic solvent accelerate hydrolysis.[2]
0.1 M NaOH< 50%Base-promoted hydrolysis is typically faster for amides.[9]
Acetonitrile Neutral> 99.9%Aprotic solvent does not facilitate the hydrolysis mechanism.
0.1 M HCl (anhydrous)> 99%Hydrolysis is negligible without water as a nucleophile.
Toluene Neutral> 99.9%Inert, nonpolar solvent provides maximum stability.

Part 4: Performance as a Polar Aprotic Solvent

Given its predicted properties—high polarity, aprotic nature, and high boiling point—N,2,2-Triethyl-3-methylbutyramide is a potential alternative to traditional polar aprotic solvents like DMF or DMSO.[10][11] We will evaluate its performance by studying its effect on the rate of a classic S_N2 reaction.

Model Reaction: Azide Substitution

The reaction of 1-bromobutane with sodium azide to form 1-azidobutane is highly sensitive to solvent effects. Polar aprotic solvents are known to dramatically accelerate S_N2 reactions by solvating the counter-ion (Na⁺) while leaving the nucleophile (N₃⁻) "naked" and highly reactive.[12][13] In contrast, polar protic solvents hinder the reaction by forming a hydrogen-bond "cage" around the nucleophile, reducing its energy and reactivity.[12]

Experimental Protocol: S_N2 Reaction Kinetics
  • In a thermostatted reaction vessel at 40°C, dissolve sodium azide (1.2 equivalents) in the test solvent (N,2,2-Triethyl-3-methylbutyramide, DMSO as positive control, Ethanol as negative control).

  • Add 1-bromobutane (1.0 equivalent) to initiate the reaction (t=0).

  • Monitor the reaction progress by taking aliquots at regular intervals.

  • Quench the aliquots with water and extract with diethyl ether.

  • Analyze the organic layer by Gas Chromatography (GC) to determine the ratio of 1-bromobutane to 1-azidobutane.

  • Calculate the reaction yield over time to compare the relative reaction rates in each solvent.

G cluster_aprotic Polar Aprotic Solvent (e.g., Target Amide, DMSO) cluster_protic Polar Protic Solvent (e.g., Ethanol) A_Na Na⁺ A_Solv δ⁻ Solv δ⁺ A_Na->A_Solv Strongly Solvated A_N3 N₃⁻ A_React R-Br A_N3->A_React "Naked" Nucleophile Fast Attack A_Prod R-N₃ + Br⁻ A_React->A_Prod P_Na Na⁺ P_N3 N₃⁻ P_Solv H-Solv P_N3->P_Solv "Caged" by H-Bonds Slow Attack P_React R-Br P_Prod R-N₃ + Br⁻ P_React->P_Prod

Caption: Solvent effects on an S_N2 nucleophile.

Predicted Reaction Performance
SolventPredicted Yield after 2 hoursRationale
DMSO (Control)> 95%Ideal polar aprotic solvent for S_N2; effectively solvates cation, leaving a highly reactive nucleophile.[13]
N,2,2-Triethyl-3-methylbutyramide 75 - 90%Expected to perform well as a polar aprotic solvent. The rate may be slightly lower than DMSO due to higher viscosity or steric hindrance affecting solute mobility.
Ethanol (Control)< 10%Protic solvent stabilizes the azide nucleophile via hydrogen bonding, drastically reducing its reactivity and slowing the reaction rate.[12]

Conclusion

This comparative guide establishes a predictive performance profile for N,2,2-Triethyl-3-methylbutyramide across various solvent environments. Its inherent structure as a sterically hindered tertiary amide dictates its behavior as a highly stable, organic-soluble compound with poor aqueous solubility. The lack of a hydrogen-bond-donating proton and its high polarity make it a promising candidate as a polar aprotic solvent for facilitating reactions such as nucleophilic substitutions. While its performance may be influenced by steric bulk and viscosity compared to smaller benchmark solvents like DMSO, it represents a stable and effective medium for chemical transformations requiring aprotic conditions. The experimental protocols provided herein offer a clear pathway for researchers to validate these predictions and explore the full potential of this unique amide in their work.

References

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Validation

A Comparative Analysis of Physicochemical Properties: N,2,2-Triethyl-3-methylbutyramide and Its Structural Isomers

For Immediate Release A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties of N,2,2-Triethyl-3-methylbutyramide and its isomers. This publication provides obj...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties of N,2,2-Triethyl-3-methylbutyramide and its isomers. This publication provides objective comparisons and supporting data to inform early-stage drug discovery and development.

Introduction: The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from discovery to a clinically approved therapeutic is fraught with challenges, with a significant rate of attrition often linked to suboptimal physicochemical properties.[1][2] Properties such as lipophilicity, solubility, melting and boiling points, and ionization state (pKa) are fundamental determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] An optimal balance of these characteristics is essential for ensuring efficacy, safety, and developability.[5]

This guide presents a comparative analysis of the predicted physicochemical properties of N,2,2-Triethyl-3-methylbutyramide and two of its structural isomers: N,N-Diethyl-heptanamide and N-Propyl-2-propylpentanamide. While experimental data for these specific, highly substituted amides are scarce, we can leverage established principles of physical organic chemistry and predictive models to draw meaningful comparisons. Understanding how subtle changes in molecular structure—specifically, the degree and location of alkyl branching—influence these key parameters is crucial for rational drug design.

The selection of these isomers allows for a systematic exploration of structural effects:

  • N,2,2-Triethyl-3-methylbutyramide (Compound A): Features extensive branching at the α- and β-carbons of the butyramide core, as well as substitution on the amide nitrogen.

  • N,N-Diethyl-heptanamide (Isomer B): An isomer with a straight alkyl chain derived from heptanoic acid, with branching confined to the amide nitrogen.

  • N-Propyl-2-propylpentanamide (Isomer C): Represents an intermediate case with branching on both the α-carbon and the amide nitrogen.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6] LogP influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. For orally administered drugs, a LogP value below 5 is one of the criteria in Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness.[7][8]

Predicted LogP Values
CompoundStructurePredicted LogP
A: N,2,2-Triethyl-3-methylbutyramide Highly branched butyramide~3.5 - 4.0
B: N,N-Diethyl-heptanamide Straight-chain amide2.8 - 2.9[9][10]
C: N-Propyl-2-propylpentanamide Moderately branched pentanamide~3.2 - 3.7

Note: Values for A and C are estimations based on structural similarity to known compounds and general principles, as direct database entries were not found. The value for B is sourced from chemical databases.

Structure-Property Relationship Insights

The predicted LogP values highlight a key principle: molecular compactness and branching.

  • Isomer B (N,N-Diethyl-heptanamide): With its long, straight alkyl chain, this molecule has a larger surface area available for hydrophobic interactions, which would typically increase LogP. However, the tertiary amide group is relatively polar.

  • Compound A (N,2,2-Triethyl-3-methylbutyramide): The extensive branching creates a more compact, spherical shape. This can shield the polar amide group, reducing its interaction with water and thus increasing lipophilicity. The numerous alkyl groups contribute significantly to its hydrophobic character.

This trend underscores the importance of molecular shape in determining lipophilicity. Highly branched structures can "hide" their polar functional groups, leading to higher than expected LogP values compared to their linear isomers.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[11] It is a fundamental requirement for systemic drug exposure after oral administration. Poor solubility can lead to low bioavailability and hinder the development of a viable drug product.[5]

Predicted Solubility Trends

Predicting absolute solubility is complex, but we can infer relative trends based on molecular structure and lipophilicity.

CompoundPredicted LogPPredicted Aqueous Solubility
A: N,2,2-Triethyl-3-methylbutyramide ~3.5 - 4.0Low
B: N,N-Diethyl-heptanamide 2.8 - 2.9Moderate
C: N-Propyl-2-propylpentanamide ~3.2 - 3.7Low to Moderate
Structure-Property Relationship Insights

There is generally an inverse correlation between lipophilicity (LogP) and aqueous solubility. The structural features that increase LogP tend to decrease solubility in water.

  • Isomer B (N,N-Diethyl-heptanamide): As the most linear and least lipophilic of the three, it is predicted to have the highest aqueous solubility. The polar amide group is more accessible to form hydrogen bonds with water.

  • Compound A (N,2,2-Triethyl-3-methylbutyramide): Its high degree of branching and higher predicted LogP suggest it will have the lowest aqueous solubility. The compact structure, while increasing lipophilicity, also presents a less favorable geometry for interaction with the aqueous solvent shell.

Melting and Boiling Points: The Influence of Intermolecular Forces

Melting and boiling points are indicators of the strength of intermolecular forces.[12] For these non-ionic amides, the primary forces at play are van der Waals interactions and, for secondary amides, hydrogen bonding.

Predicted Trends
CompoundKey Structural FeaturesPredicted Boiling PointPredicted Melting Point
A: N,2,2-Triethyl-3-methylbutyramide Highly branched, secondary amideLowestHighest
B: N,N-Diethyl-heptanamide Straight chain, tertiary amideHighestLowest
C: N-Propyl-2-propylpentanamide Branched, secondary amideIntermediateIntermediate
Structure-Property Relationship Insights

The effects of branching on boiling and melting points are distinct and illustrative of underlying physical principles.

  • Boiling Point: Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for van der Waals interactions between molecules in the liquid state.[13][14][15] Consequently, less energy is required to overcome these forces and enter the gas phase.

    • Isomer B , with its long, straight chain, has the largest surface area, leading to the strongest van der Waals forces and the highest predicted boiling point.[12][16]

    • Compound A , being the most branched, is expected to have the lowest boiling point.[15][16]

  • Melting Point: In the solid state, molecular symmetry and the ability to pack into a stable crystal lattice become dominant factors.[13][15]

    • Highly branched, symmetrical molecules like Compound A can often pack more efficiently into a crystal lattice than their linear counterparts. This efficient packing leads to stronger intermolecular forces in the solid state, requiring more energy to break the lattice, and thus resulting in a higher melting point.[13]

    • The flexible, linear chain of Isomer B makes for less efficient packing, leading to a lower melting point.

Acidity/Basicity (pKa): The Role of the Amide Nitrogen

The basicity of the nitrogen atom in an amide is significantly lower than that of an amine.[17][18] This is because the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, making it less available for protonation.[17]

Predicted Basicity Trends

The basicity of these amides is expected to be very low, with the pKa of their conjugate acids likely being less than 0.

Isomer B > Isomer C ≈ Compound A

Structure-Property Relationship Insights

While all are weak bases, subtle differences can be predicted based on electronic and steric effects.

  • Electronic Effects: Alkyl groups are electron-donating, which should increase the electron density on the nitrogen and, therefore, its basicity.[19][20]

    • Isomer B (N,N-Diethyl-heptanamide): The two ethyl groups on the nitrogen provide a modest inductive effect, slightly increasing its basicity relative to a secondary amide.

  • Steric Hindrance: Bulky groups surrounding the nitrogen atom can impede the approach of a proton, thereby decreasing basicity.[19][21]

    • Compound A (N,2,2-Triethyl-3-methylbutyramide): The extensive branching at the α- and β-carbons creates significant steric hindrance around the amide group. This steric crowding likely counteracts any electron-donating effects, making it the least basic of the three.

Methodologies for Experimental Determination

While this guide relies on predictive data, experimental verification is the gold standard. Should these compounds be synthesized, the following standard protocols are recommended.

Workflow for Physicochemical Property Determination

G cluster_0 Compound Synthesis & Purification cluster_1 Property Measurement cluster_2 Data Analysis & Comparison Compound Synthesized Isomer LogP LogP Determination (Shake-Flask or HPLC) Compound->LogP Solubility Aqueous Solubility (Flask Method) Compound->Solubility MP_BP Melting/Boiling Point (DSC/TGA) Compound->MP_BP pKa pKa Determination (Potentiometric Titration) Compound->pKa Analysis Structure-Property Relationship Analysis LogP->Analysis Solubility->Analysis MP_BP->Analysis pKa->Analysis

Workflow for experimental property determination.
Detailed Protocols
  • LogP (Octanol-Water Partition Coefficient):

    • Method: The OECD Test Guideline 107 (Shake Flask Method) is a suitable starting point for compounds with LogP values in the expected range of -2 to 4.[22][23][24] For potentially higher LogP values or to avoid emulsion formation, the OECD Guideline 123 (Slow-Stirring Method) is preferred.[25]

    • Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined analytically (e.g., by HPLC or GC).[25] The LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • Causality: This experiment directly measures the equilibrium distribution of a molecule between a lipophilic and an aqueous phase, providing a quantitative measure of its lipophilicity, which is crucial for predicting membrane permeability.[26]

  • Aqueous Solubility:

    • Method: The OECD Test Guideline 105 (Water Solubility) is the standard method.[11][27][28] The flask method is appropriate for substances with solubility above 0.01 g/L.[29][30]

    • Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached.[29] The solution is then filtered, and the concentration of the dissolved compound is measured.

    • Causality: This thermodynamic solubility measurement is considered the "gold standard" and is essential for determining the maximum achievable concentration in an aqueous medium, a critical factor for oral absorption and formulation development.[31]

Conclusion and Future Directions

This comparative guide illustrates the profound impact of molecular branching on the key physicochemical properties of N,2,2-Triethyl-3-methylbutyramide and its isomers. The highly branched nature of the parent compound leads to a predicted increase in lipophilicity and melting point but a decrease in boiling point and aqueous solubility when compared to its linear and less-branched isomers. These predictions, rooted in fundamental chemical principles, offer valuable guidance for medicinal chemists in the early stages of drug design. While computational models are powerful tools, experimental validation remains indispensable.[32][33][34] The protocols outlined here provide a clear path for obtaining the empirical data needed to confirm these structure-property relationships and to make informed decisions in the optimization of drug candidates.

References

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Safety & Regulatory Compliance

Safety

N,2,2-Triethyl-3-methylbutyramide proper disposal procedures

Executive Safety Directive Status: Strictly Regulated Chemical Waste. Primary Disposal Method: Thermal Destruction (High-Temperature Incineration).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: Strictly Regulated Chemical Waste. Primary Disposal Method: Thermal Destruction (High-Temperature Incineration). Prohibition: NEVER dispose of N,2,2-Triethyl-3-methylbutyramide down laboratory drains or in municipal trash. This compound is a complex organic amide with low water solubility and potential aquatic toxicity.

As a Senior Application Scientist, I must emphasize that while this specific isomer (CAS 51115-73-2) is often used in niche applications (flavor/fragrance, pharmaceutical intermediates), its toxicological profile is frequently incomplete in standard databases. Therefore, the Precautionary Principle applies: handle this substance as if it were a confirmed aquatic toxin and mild irritant.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity.[1] Misidentification is the leading cause of waste stream accidents.

PropertySpecification
Chemical Name N,2,2-Triethyl-3-methylbutyramide
Synonyms N,2,2-Triethyl-3-methylbutanamide; Substituted Amide
CAS Number
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol
Physical State Typically a colorless to pale yellow liquid or low-melting solid.[1][2][3]
Solubility Low in water; soluble in ethanol, PG, and organic solvents.
Hazard Class Irritant / Aquatic Hazard (Inferred from structural analogs like WS-23/WS-27).

Pre-Disposal Risk Assessment (PPE & Handling)

Objective: Prevent dermal absorption and inhalation of aerosols during waste transfer.

  • Respiratory: If handling powders or heating liquids, use a fume hood. N95 or P100 protection is recommended for spill cleanup.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection. Double-glove if handling concentrated pure substance (>98%).

  • Ocular: ANSI Z87.1 compliant chemical splash goggles.

Waste Segregation & Packaging Protocol

Proper segregation is the "self-validating system" that prevents dangerous cross-reactions in the waste drum.

A. The "Non-Halogenated" Rule

N,2,2-Triethyl-3-methylbutyramide contains Carbon, Hydrogen, Nitrogen, and Oxygen. It contains no halogens (Cl, Br, F, I).

  • Correct Stream: Non-Halogenated Organic Waste.

  • Incorrect Stream: Halogenated Waste (mixing increases disposal costs and limits incineration options).

  • Incorrect Stream: Aqueous Waste (insolubility will cause phase separation).

B. Container Selection
  • Liquid Waste: High-Density Polyethylene (HDPE) carboys or Amber Glass bottles.

  • Solid Waste: Wide-mouth HDPE jars.

  • Headspace: Leave at least 10% headspace in all containers to allow for thermal expansion.

Step-by-Step Disposal Workflow

Phase 1: Collection & Labeling
  • Identify the Matrix: Determine if the amide is pure, in solution (e.g., Ethanol/PG), or solid residue.

  • Select Container: Use a dedicated "Non-Halogenated Organic" container.

  • Labeling: Apply a hazardous waste label immediately upon the first drop entering the container.

    • Must include: Full chemical name (No abbreviations), CAS # (51115-73-2), and Hazard Checkbox (check "Toxic" and "Irritant").

Phase 2: Satellite Accumulation
  • Store the container in your lab's designated Satellite Accumulation Area (SAA).

  • Secondary Containment: Ensure the container sits in a tray capable of holding 110% of the volume.

  • Time Limit: Do not exceed 12 months of storage or 55 gallons (regulatory limits vary by region; check local EHS).

Phase 3: Final Handoff
  • Seal the container tightly.[1][3][4][5] Wipe the exterior with ethanol to remove residue.

  • Request pickup via your facility's EHS (Environmental Health & Safety) portal.

  • Manifesting: Declare the waste profile as "Organic Amides, N.O.S. (Not Otherwise Specified)" if specific profiles are unavailable.

Logic Visualization: Waste Stream Decision Tree

The following diagram illustrates the critical decision logic for segregating this specific chemical.

WasteSegregation Start Start: Disposal of N,2,2-Triethyl-3-methylbutyramide StateCheck What is the physical state? Start->StateCheck IsPure Is it Pure or in Solution? StateCheck->IsPure Liquid/Oil SolidWaste Solid Waste Stream (Debris/Pure Solid) StateCheck->SolidWaste Solid/Wipes SolventCheck Identify Solvent Matrix IsPure->SolventCheck Solution LiquidWaste Liquid Waste Stream IsPure->LiquidWaste Pure Substance HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? SolventCheck->HalogenCheck NonHalogenBin DESTINATION: Non-Halogenated Organic Waste (Incineration) SolidWaste->NonHalogenBin Pack in HDPE Jar LiquidWaste->NonHalogenBin HalogenCheck->NonHalogenBin No (e.g., Ethanol, PG) HalogenBin DESTINATION: Halogenated Organic Waste (High Temp Incineration) HalogenCheck->HalogenBin Yes (e.g., DCM)

Figure 1: Decision logic for segregating N,2,2-Triethyl-3-methylbutyramide based on solvent matrix compatibility.

Emergency Procedures (Spill Response)

In the event of a spill during transport to the SAA:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles.

  • Contain: Use vermiculite or clay-based absorbents . Do not use combustible materials like sawdust.

  • Clean: Scoop absorbed material into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the surface with a soap/water solution, followed by an ethanol wipe. Dispose of wipes in the same solid waste jar.

Regulatory Compliance (US Context)

While N,2,2-Triethyl-3-methylbutyramide is not explicitly listed on the RCRA P-list or U-list, it is regulated under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).

  • Generator Status: You are responsible for characterizing the waste.

  • EPA Waste Code: Likely D001 (Ignitable) if in organic solvent, or None (Non-RCRA Regulated) if pure solid. However, most institutions mandate managing it as Hazardous Chemical Waste regardless of RCRA status to ensure incineration.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3016601, N,2,2-Triethyl-3-methylbutyramide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: N,2,2-Triethyl-3-methylbutyramide (CAS 51115-73-2).[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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